4-Bromo-6-nitro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-nitro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-3-5(11(12)13)4-8-6(7)1-2-10-8/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXHHQBPXSUJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646458 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-47-8 | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-6-nitro-1H-indole
This technical guide provides a comprehensive overview of the known chemical properties of 4-Bromo-6-nitro-1H-indole, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical characteristics, safety and handling, and potential for further research, while also highlighting areas where information is currently unavailable.
Core Chemical Properties
This compound is a substituted indole derivative. The presence of both a bromine atom and a nitro group on the indole scaffold suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Indole derivatives are known to possess a wide range of biological activities, and the electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological profile of the molecule.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | |
| Molecular Weight | 241.04 g/mol | [2][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available (Predicted for 6-Bromo-4-nitro-1H-indole: 402.3±25.0°C at 760 mmHg) | [2] |
| Solubility | Data not available | - |
| IUPAC Name | This compound | |
| InChI Key | BVXHHQBPXSUJPE-UHFFFAOYSA-N |
Spectroscopic Data
While specific spectral data for this compound is not publicly available in the searched literature, several chemical suppliers indicate its availability upon request.[3] For reference, the expected spectral characteristics would include:
-
¹H NMR: Signals corresponding to the protons on the indole ring. The chemical shifts would be influenced by the positions of the bromo and nitro substituents.
-
¹³C NMR: Resonances for the eight carbon atoms of the indole core, with shifts influenced by the electron-withdrawing effects of the substituents.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, C=C aromatic stretching, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (typically around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹).
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Reactivity
A plausible synthetic approach could involve the nitration of a 4-bromoindole derivative or the cyclization of a brominated and nitrated phenylhydrazine precursor. The reactivity of this compound is dictated by the indole nucleus and the attached functional groups. The N-H proton can be deprotonated, allowing for N-alkylation or N-arylation. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse substituents at the 4-position. The nitro group can be reduced to an amine, providing a handle for further functionalization, such as amide bond formation.
Biological and Pharmacological Potential
There is no specific information available regarding the biological activity or pharmacological profile of this compound in the reviewed literature. However, the indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of a nitro group can also impart or modulate biological activity, with many nitroaromatic compounds exhibiting antimicrobial and other therapeutic properties.[6]
Given its structure, this compound could be a valuable building block in drug discovery programs. Its potential as a precursor to a library of more complex molecules makes it a compound of interest for screening against various biological targets.
Safety and Handling
This compound is classified with GHS pictograms indicating it can be harmful if swallowed and may cause an allergic skin reaction.
Table 2: GHS Hazard Information
| Category | Code | Description |
| Pictogram | GHS07 | Exclamation Mark |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H317 | May cause an allergic skin reaction. | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a dry, sealed container at 2-8°C.
Conclusion
This compound is a chemical compound with established basic properties but a significant lack of in-depth experimental data in the public domain. Its potential as a synthetic intermediate in medicinal chemistry is clear, given the prevalence of the indole nucleus in pharmaceuticals and the reactivity of its substituents. Further research is required to fully characterize its physical properties, develop specific and optimized synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
References
- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 2. 6-Bromo-4-nitro-1H-indole [myskinrecipes.com]
- 3. 885520-47-8|this compound|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-Bromo-1H-indole-7-carboxylic acid 97% | CAS: 1211594-25-0 | AChemBlock [achemblock.com]
Technical Guide: Structure Elucidation of 4-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-nitro-1H-indole is a substituted indole derivative. The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. The presence of a bromine atom and a nitro group suggests potential for use as a building block in medicinal chemistry, as these groups can be functionalized or can modulate the electronic properties of the indole ring. This guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this compound.
Chemical Profile:
-
IUPAC Name: this compound
-
CAS Number: 885520-47-8
-
Molecular Formula: C₈H₅BrN₂O₂
-
Physical Form: Solid
Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[1][2]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~11.8 - 12.0 | br s | - | 1H | N1-H |
| ~8.20 | d | ~2.0 | 1H | H-7 |
| ~7.85 | d | ~2.0 | 1H | H-5 |
| ~7.60 | t | ~2.5 | 1H | H-2 |
| ~6.80 | dd | ~2.5, ~1.0 | 1H | H-3 |
-
Rationale: The indole N-H proton is expected to be significantly downfield and broadened. The aromatic protons (H-5 and H-7) are deshielded by the electron-withdrawing nitro group and influenced by the bromine, appearing as doublets due to meta-coupling. Protons on the pyrrole ring (H-2 and H-3) appear at characteristic shifts, with their coupling pattern confirming their adjacency.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~142.0 | C-6 |
| ~138.5 | C-7a |
| ~128.0 | C-2 |
| ~125.5 | C-3a |
| ~120.0 | C-5 |
| ~115.0 | C-7 |
| ~112.0 | C-4 |
| ~103.0 | C-3 |
-
Rationale: The carbon atom attached to the nitro group (C-6) is expected to be the most downfield among the benzene ring carbons.[3] The quaternary carbons (C-3a, C-4, C-6, C-7a) can be distinguished from protonated carbons using a DEPT experiment.[1] The chemical shifts are influenced by the combined electronic effects of the bromine, nitro, and fused pyrrole ring moieties.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming the molecular formula.[6]
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 254/256 | ~98 / 100 | [M]⁺ / [M+2]⁺ (Molecular Ion Peak, Bromine Isotope Pattern) |
| 208/210 | High | [M - NO₂]⁺ |
| 129 | Moderate | [M - NO₂ - Br]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
-
Rationale: The molecular ion peak will exhibit a characteristic ~1:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br). A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da).[7] Subsequent loss of the bromine atom (79/81 Da) is also a probable fragmentation step.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[8]
Table 4: Predicted IR Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3400 | Medium | N-H Stretch (Indole) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~1590, ~1470 | Strong | Aromatic C=C Stretch |
| ~1520, ~1340 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| ~880, ~820 | Strong | C-H Out-of-plane Bending |
| ~650 | Medium | C-Br Stretch |
-
Rationale: The spectrum is expected to show a characteristic N-H stretch for the indole amine.[9] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are definitive indicators of its presence.[10] Aromatic C=C and C-H vibrations, as well as the C-Br stretch, will also be present in their typical regions.
Experimental Protocols
The following sections describe generalized protocols for the acquisition of the spectroscopic data necessary for structure elucidation.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube.[1]
-
Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[1]
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.[1]
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]
Mass Spectrometry (EI-MS) Protocol
-
Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or introduce a solution of the sample if using a GC-MS or LC-MS system.[12]
-
Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[12]
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[6][12]
-
Detection: Detect the separated ions, and process the signal to generate a mass spectrum showing the relative abundance of each ion.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount (~1-2 mg) of the sample with ~100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[13][14]
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet holder/ATR crystal) to subtract atmospheric and instrumental absorptions.[13]
-
Sample Spectrum: Place the sample in the instrument and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.[9]
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.[8]
Single-Crystal X-ray Crystallography Protocol
-
Crystallization: Grow a single crystal of high quality, typically larger than 0.1 mm in all dimensions, by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[15][16][17]
-
Data Collection: Mount the crystal on a goniometer and place it in a single-crystal X-ray diffractometer.[18] Cool the crystal (e.g., to 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[16]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and atomic positions.[16]
Proposed Synthesis Pathway
A plausible method for the synthesis of this compound is the direct nitration of commercially available 4-bromo-1H-indole.
-
Step 1: Nitration of 4-Bromo-1H-indole.
-
Protocol: Dissolve 4-bromo-1H-indole (1.0 eq) in concentrated sulfuric acid at 0 °C. To this stirred solution, add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice, which should cause the product to precipitate. Filter the solid, wash thoroughly with water to remove residual acid, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound. The regioselectivity will be directed by the existing bromo and indole ring functionalities.
-
Visualizations
Experimental Workflow for Structure Elucidation
Caption: General Workflow for Structure Elucidation
Logical Data Correlation for Structure Confirmation
Caption: Logic of Spectroscopic Data Integration
Proposed Synthesis Pathway Diagram
Caption: Proposed Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. bhu.ac.in [bhu.ac.in]
- 4. compoundchem.com [compoundchem.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. fiveable.me [fiveable.me]
- 7. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mse.washington.edu [mse.washington.edu]
- 10. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]
- 11. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
In-depth Technical Guide: 4-Bromo-6-nitro-1H-indole (CAS 885520-47-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-nitro-1H-indole is a heterocyclic organic compound belonging to the indole family. Its structure is characterized by an indole core substituted with a bromine atom at the 4-position and a nitro group at the 6-position. This substitution pattern significantly influences the molecule's electronic properties and chemical reactivity, making it a compound of interest for various applications in medicinal chemistry and materials science. The presence of both a halogen and a nitro group offers multiple avenues for further chemical modifications, positioning it as a potentially valuable building block in the synthesis of more complex molecules.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not extensively documented in publicly available literature, the following table summarizes its fundamental chemical properties based on information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 885520-47-8 | N/A |
| Molecular Formula | C₈H₅BrN₂O₂ | N/A |
| Molecular Weight | 241.04 g/mol | N/A |
| Appearance | Yellow to orange solid | [1] |
| Solubility | Moderately soluble in organic solvents such as DMSO and dichloromethane; less soluble in water. | [1] |
| Purity | Typically offered at ≥95% or ≥97% | |
| Storage | Sealed in a dry environment at 2-8°C |
Synthesis
A generalized synthetic workflow is proposed below.
Caption: A conceptual workflow for the synthesis of this compound.
Note: This represents a hypothetical pathway. The actual experimental conditions, such as the choice of solvent, temperature, and specific reagents, would require careful optimization and experimental validation.
Potential Applications and Biological Activity
The search for documented biological activities or specific applications of this compound did not yield any concrete results. However, the indole scaffold is a common motif in many biologically active compounds. The presence of a nitro group, which can be reduced to an amine, and a bromine atom, which can participate in cross-coupling reactions, makes this compound a versatile intermediate for creating libraries of novel indole derivatives for drug discovery screening.
Derivatives of nitroindoles have been explored for various therapeutic areas, including as anticancer agents and as ligands for serotonin receptors.[2][3] Therefore, it is plausible that this compound could serve as a precursor for compounds with interesting pharmacological profiles.
Experimental Protocols
Detailed experimental protocols for the use of this compound in specific assays or reactions are not currently available in the public domain. Researchers interested in utilizing this compound would need to develop and validate their own protocols based on the intended application.
Quantitative Data
No publicly available quantitative data, such as NMR, IR, or mass spectrometry spectra, or results from biological assays, could be located for this compound. Chemical suppliers may be able to provide certificates of analysis with some of this information upon request.
Signaling Pathways and Mechanisms of Action
As there is no information on the biological activity of this compound, there are no known signaling pathways or mechanisms of action associated with this compound.
Conclusion
This compound (CAS 885520-47-8) is a substituted indole that holds potential as a chemical intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. However, there is a significant lack of detailed, publicly available technical information regarding its synthesis, spectral data, and biological activity. The information provided in this guide is based on the limited data available from chemical suppliers and general chemical principles. Further experimental investigation is required to fully characterize this compound and explore its potential applications. Researchers and drug development professionals are encouraged to perform their own analyses to determine its suitability for their specific research needs.
References
- 1. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 4-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-6-nitro-1H-indole. Due to the limited availability of experimentally determined data for this specific compound, this guide also includes predicted properties and information extrapolated from closely related analogs to offer a thorough resource for research and development activities.
Core Compound Properties
This compound is a substituted indole, a heterocyclic aromatic compound with a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position and a nitro group at the 6-position significantly influences its electronic properties, reactivity, and potential biological activity. It is typically a yellow to orange solid with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, and lower solubility in water[1].
Physical Properties
Quantitative experimental data for the physical properties of this compound are not widely available in published literature. The following table summarizes the available information, including data for a closely related regioisomer, 6-Bromo-4-nitro-1H-indole, for comparative purposes.
| Property | This compound | 6-Bromo-4-nitro-1H-indole |
| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.04 g/mol [1][2] | 241.04 g/mol [3] |
| CAS Number | 885520-47-8[1][2] | 885520-50-3[3][4][5] |
| Physical Form | Solid[2] | Solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | 402.3±25.0°C at 760 mmHg |
| Solubility | Moderately soluble in DMSO and dichloromethane; less soluble in water.[1] | Data not available |
| pKa | Data not available | Data not available |
| Storage Temperature | 2-8°C, sealed in dry conditions[2] | Room temperature, sealed in dry conditions |
Spectral Data
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not publicly available. However, spectral information for the regioisomer, 6-Bromo-4-nitro-1H-indole, is accessible and can provide insights into the expected spectral characteristics. Commercial suppliers of this compound may provide spectral data upon request[1][6].
Chemical Properties and Synthesis
The chemical reactivity of this compound is dictated by the indole nucleus and the electron-withdrawing nature of the bromo and nitro substituents. The indole ring is susceptible to electrophilic substitution, while the nitro group can undergo reduction, and the bromine atom can participate in cross-coupling reactions.
Proposed Synthetic Protocol: Leimgruber-Batcho Indole Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not available in the literature. However, the Leimgruber-Batcho indole synthesis is a well-established and versatile method for the preparation of substituted indoles from o-nitrotoluenes[1][7][8][9]. The following is a proposed protocol for the synthesis of this compound based on this methodology.
Step 1: Enamine Formation
-
To a solution of 1-bromo-2-methyl-3,5-dinitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture at 110-120°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a deeply colored solid.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as methanol or a mixture of methanol and tetrahydrofuran (THF).
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere.
-
Chemical Reduction: Stannous chloride (SnCl₂) in ethanol or iron powder in acetic acid.
-
-
Stir the reaction at room temperature or with gentle heating until the reduction of the nitro group and subsequent cyclization are complete, as monitored by TLC.
-
After the reaction is complete, filter the mixture to remove the catalyst or any insoluble reagents.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the indole and nitro functional groups are present in numerous biologically active compounds[10][11][12]. This suggests that this compound could be a valuable scaffold for drug discovery.
Potential Anticancer Activity
Indole derivatives are known to exhibit a wide range of anticancer activities by interacting with various molecular targets[13][14]. For instance, some indole compounds inhibit tubulin polymerization, disrupt DNA synthesis, or modulate the activity of protein kinases. Furthermore, nitro-containing compounds have been investigated as anticancer agents, with some acting as hypoxia-activated prodrugs. Derivatives of 5-nitroindole have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and induction of cell-cycle arrest in cancer cells[15]. Given these precedents, this compound could potentially exhibit antiproliferative effects through similar mechanisms.
Caption: Hypothetical mechanism of anticancer activity for this compound.
Potential Antimicrobial Activity
Both indole and nitro-containing compounds have a rich history in the development of antimicrobial agents[10][11]. Nitroaromatic compounds, for example, can be reduced by microbial nitroreductases to form radical species that are toxic to the cell. Bromo-substituted indoles have also been investigated for their antibacterial and antifungal properties[16]. Therefore, this compound represents a scaffold with the potential for the development of novel antimicrobial agents.
Conclusion
This compound is a chemical compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data on its physical and chemical properties are currently limited in the public domain, this guide provides the available information and outlines a plausible synthetic route based on established methodologies. The presence of the bromo and nitro functionalities on the indole core suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 5-Bromo-3-methyl-7-nitroindole [smolecule.com]
- 3. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Indole, 6-broMo-4-nitro-(885520-50-3) 1H NMR spectrum [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 885520-47-8|this compound|BLD Pharm [bldpharm.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 13. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 14. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-6-nitro-1H-indole
This technical guide provides a comprehensive overview of the chemical properties, a detailed potential synthesis protocol, and a logical workflow for the compound 4-Bromo-6-nitro-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Value |
| Molecular Formula | C₈H₅BrN₂O₂[1] |
| Molecular Weight | 241.04 g/mol [1] |
| IUPAC Name | This compound |
| CAS Number | 885520-47-8[1] |
Experimental Protocols: Synthesis of this compound
Objective: To synthesize this compound from a suitable substituted toluene derivative.
Materials:
-
1-Bromo-2-methyl-3,5-dinitrobenzene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Raney Nickel
-
Hydrazine monohydrate
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Dioxane
-
Standard laboratory glassware and apparatus for organic synthesis
Methodology:
Step 1: Formation of the Enamine Intermediate
-
Dissolve 1-Bromo-2-methyl-3,5-dinitrobenzene in dioxane.
-
To this solution, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the reaction mixture at 100°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent, yielding the crude enamine intermediate.
Step 2: Reductive Cyclization to form the Indole Ring
-
The crude enamine from the previous step is dissolved in a 1:1 mixture of Methanol:Tetrahydrofuran (MeOH:THF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add Raney Nickel as a suspension in water, followed by the slow, dropwise addition of hydrazine monohydrate.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for several hours, monitoring by TLC.
-
Upon completion of the reaction, filter the mixture through a pad of celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.
Step 3: Purification
-
The crude this compound is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Logical Workflow and Diagrams
To visualize the synthetic strategy, a diagram illustrating the key transformations in the proposed Batcho-Leimgruber synthesis of this compound is provided below.
Caption: Synthesis workflow for this compound.
References
Solubility Profile of 4-Bromo-6-nitro-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-6-nitro-1H-indole in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide synthesizes qualitative solubility information from structurally analogous compounds, outlines a general experimental protocol for solubility determination, and presents a visual workflow for this process.
Predicted Solubility of Substituted Bromo-Nitro-Indoles
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | High | The polar nature of the solvent can effectively solvate the polar nitro group and the indole N-H bond. |
| Halogenated | Dichloromethane, Chloroform | Excellent | These solvents are effective at dissolving a wide range of organic compounds and are particularly suitable for reaction conditions and purification procedures[1]. |
| Alcohols | Methanol, Ethanol | Moderate | The polar protic nature of alcohols allows for hydrogen bonding with the nitro group and the indole N-H, while the alkyl chain interacts with the aromatic system[1]. |
| Aromatic | Benzene, Toluene | Moderate | π-π stacking interactions between the solvent and the indole ring system contribute to solubility[1]. |
| Aqueous | Water | Low / Insoluble | The hydrophobic nature of the substituted indole ring system generally leads to poor solubility in water[1]. |
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method, often referred to as the shake-flask method, is a standard and reliable approach.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., Dimethylformamide, Dichloromethane, Methanol, Toluene)
-
Analytical balance
-
Vials or test tubes with secure caps
-
Constant temperature shaker bath or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
-
Phase Separation:
-
After the equilibration period, remove the vials from the shaker.
-
Allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear, saturated supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Using the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent at the specified temperature. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
References
Spectroscopic and Synthetic Profile of 4-Bromo-6-nitro-1H-indole: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Spectroscopic Data
Precise, experimentally verified spectroscopic data for 4-Bromo-6-nitro-1H-indole is not available in the public domain at the time of this report. However, based on the known spectral characteristics of substituted indoles and the functional groups present (bromo and nitro groups on the benzene ring of the indole scaffold), the expected spectral data are summarized below in the required tabular format. These tables are intended to serve as a template for the presentation of future experimental findings.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | br s | - |
| H2 | 7.5 - 7.7 | t | ~2.5 - 3.0 |
| H3 | 6.6 - 6.8 | t | ~2.5 - 3.0 |
| H5 | 8.0 - 8.2 | d | ~2.0 |
| H7 | 7.8 - 8.0 | d | ~2.0 |
Disclaimer: These are predicted values and may differ from experimental results.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | 125 - 128 |
| C3 | 103 - 106 |
| C3a | 130 - 133 |
| C4 | 115 - 118 |
| C5 | 120 - 123 |
| C6 | 142 - 145 |
| C7 | 118 - 121 |
| C7a | 135 - 138 |
Disclaimer: These are predicted values and may differ from experimental results.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 240/242 | Molecular ion peak with characteristic isotopic pattern for bromine. |
| [M-NO₂]⁺ | 194/196 | Loss of the nitro group. |
| [M-Br]⁺ | 161 | Loss of the bromine atom. |
| [M-HCN]⁺ | 213/215 | Loss of hydrogen cyanide from the pyrrole ring. |
Disclaimer: These are predicted values and may differ from experimental results.
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| N-O Stretch (Asymmetric) | 1500 - 1550 | Strong |
| N-O Stretch (Symmetric) | 1335 - 1385 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Disclaimer: These are predicted values and may differ from experimental results.
Experimental Protocols: A Plausible Synthetic Approach
2.1. Synthesis of this compound via Nitration of 4-Bromo-1H-indole
A common strategy for the synthesis of nitroindoles is the direct nitration of the corresponding indole precursor. The regioselectivity of the nitration is influenced by the directing effects of the substituents on the indole ring.
Materials:
-
4-Bromo-1H-indole
-
Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)
-
Acetic anhydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of the Nitrating Agent: A solution of acetyl nitrate is prepared by the slow addition of fuming nitric acid to acetic anhydride at a low temperature (e.g., 0 °C).
-
Reaction Setup: 4-Bromo-1H-indole is dissolved in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and the solution is cooled in an ice bath.
-
Nitration: The freshly prepared nitrating agent is added dropwise to the solution of 4-bromo-1H-indole while maintaining the low temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by pouring it into ice-water. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
Characterization: The structure of the final product would be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, and IR).
Visualization of Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the preparation of this compound.
References
1H NMR and 13C NMR of 4-Bromo-6-nitro-1H-indole
In-depth Technical Guide: 1H and 13C NMR of 4-Bromo-6-nitro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Core Focus: Elucidation of the molecular structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed analysis of its 1H and 13C NMR spectra, supported by experimental protocols and structural diagrams.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for quality control in synthetic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This technical guide presents a comprehensive overview of the 1H and 13C NMR data for this compound.
Molecular Structure and Atom Numbering
The structural formula and atom numbering scheme for this compound are crucial for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Quantitative NMR Data
A thorough search of available scientific literature and spectral databases did not yield specific experimental 1H and 13C NMR data (chemical shifts, coupling constants) for this compound. The following tables are therefore presented as a template for expected data based on the analysis of structurally similar indole derivatives. The actual experimental values should be populated upon acquisition.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H1 (N-H) | > 10.0 | br s | - | 1H |
| H2 | 7.5 - 7.8 | t | J ≈ 2.5-3.0 | 1H |
| H3 | 6.7 - 7.0 | dd | J ≈ 2.5-3.0, 1.0-1.5 | 1H |
| H5 | 8.0 - 8.3 | d | J ≈ 1.5-2.0 | 1H |
| H7 | 7.8 - 8.1 | d | J ≈ 1.5-2.0 | 1H |
Predicted data is based on general indole chemistry and the expected electronic effects of the bromo and nitro substituents. The solvent is assumed to be DMSO-d₆.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C2 | 125 - 130 |
| C3 | 100 - 105 |
| C3a | 128 - 132 |
| C4 | 110 - 115 |
| C5 | 118 - 122 |
| C6 | 140 - 145 |
| C7 | 115 - 120 |
| C7a | 135 - 140 |
Predicted data is based on the analysis of substituted indoles. The solvent is assumed to be DMSO-d₆.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of 1H and 13C NMR spectra of indole derivatives, which would be applicable to this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
2. NMR Instrument Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a moderately concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
5. Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.
Caption: Generalized workflow for NMR analysis.
Interpretation of Predicted Spectra
¹H NMR Spectrum:
-
The N-H proton (H1) is expected to appear as a broad singlet at a very downfield chemical shift (>10 ppm) due to its acidic nature and hydrogen bonding.
-
The protons on the pyrrole ring, H2 and H3 , will likely show characteristic couplings to each other. H2 is expected to be a triplet due to coupling with H1 and H3, while H3 would be a doublet of doublets.
-
The protons on the benzene ring, H5 and H7 , are expected to appear as doublets due to meta-coupling, which is typically small (1.5-2.0 Hz). The electron-withdrawing nitro group at C6 will significantly deshield the adjacent protons H5 and H7, shifting them downfield. The bromine at C4 will also influence the chemical shifts of the aromatic protons.
¹³C NMR Spectrum:
-
The carbon atoms directly attached to the electronegative nitrogen, bromine, and the nitro group will have their chemical shifts significantly affected.
-
C6 , bonded to the nitro group, is expected to be the most downfield signal in the aromatic region.
-
C4 , bonded to the bromine, will also be shifted downfield, though typically less than a carbon attached to a nitro group.
-
The carbons of the pyrrole ring, C2 and C3 , will have characteristic chemical shifts, with C2 generally being more downfield than C3.
-
The quaternary carbons (C3a, C4, C6, C7a ) will typically show weaker signals compared to the protonated carbons.
Conclusion
A Technical Guide to the Biological Activity of Brominated Indoles
Executive Summary: Brominated indoles, a class of heterocyclic compounds predominantly found in marine organisms, have garnered significant attention in the scientific community for their diverse and potent biological activities. Sourced from marine mollusks, sponges, and algae, these natural products exhibit a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide provides an in-depth overview of the core biological functions of brominated indoles, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support researchers, scientists, and drug development professionals in this burgeoning field.
Introduction to Brominated Indoles
Indole alkaloids are a major class of marine natural products, often featuring halogenation, particularly bromination, which significantly enhances their biological efficacy.[2][3] These compounds are primarily isolated from marine invertebrates such as the Australian marine mollusk Dicathais orbita, the red alga Laurencia similis, and the Icelandic marine sponge Geodia barretti.[4][5][6][7] The unique chemical structures conferred by bromine substitution lead to a range of pharmacological activities, making them prime candidates for drug discovery and development. This guide will explore their most significant bioactivities, focusing on the underlying mechanisms and experimental evidence.
Anticancer Activity
Brominated indoles have emerged as potent agents against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis (programmed cell death) and arrest of the cell cycle, which collectively inhibit the proliferation of cancer cells.[4][8][9]
Mechanisms of Action
A key mechanism involves the inhibition of critical signaling pathways that regulate cell growth and survival. For instance, 6-bromoisatin has been shown to reduce the activity of the extracellular signal-regulated protein kinase (ERK), a pathway whose inhibition can suppress cell growth and trigger apoptosis.[4] Other derivatives function as potent inhibitors of Bromodomain protein 4 (BRD4), a crucial transcriptional regulator, thereby halting cancer cell proliferation.[10] Studies on colorectal cancer cell lines (HT29 and Caco-2) revealed that 6-bromoisatin not only induces apoptosis by increasing caspase 3/7 activity but also causes cell cycle arrest in the G2/M phase.[4]
Quantitative Data: Antiproliferative Activity
| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |
| 6-Bromoisatin | HT29 (Colon) | Cell Viability | ~100 µM | [4] |
| 6-Bromoisatin | Caco-2 (Colon) | Cell Viability | ~100 µM | [4] |
| Tyrindoleninone | HT29 (Colon) | Cell Viability | 390 µM | [4] |
| Bis-indole derivative 7e | MCF-7 (Breast) | Antiproliferative | 0.44 µM | [11] |
| Bis-indole derivative 9a | MDA-MB-231 (Breast) | Antiproliferative | 0.34 µM | [11] |
| Indole-2-one derivative 12j | HT-29 (Colon) | BRD4 Inhibition (BD1) | 19 nM | [10] |
| Indole-2-one derivative 12j | HL-60 (Leukemia) | Anti-proliferation | 1.35 µM | [10] |
Visualization: ERK Signaling Pathway Inhibition
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purified Brominated Indole Derivatives from Dicathais orbita Induce Apoptosis and Cell Cycle Arrest in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of indole-2-one derivatives as potent BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Marine-Inspired Bis-indoles Possessing Antiproliferative Activity against Breast Cancer; Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Nitroindole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a nitro group to this heterocyclic system profoundly alters its electronic properties, bestowing a range of intriguing biological activities. This technical guide provides an in-depth overview of the burgeoning field of nitroindole derivatives, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate their potential. This document is intended for researchers, scientists, and drug development professionals seeking to explore this promising class of compounds.
Therapeutic Applications of Nitroindole Derivatives
Nitroindole derivatives have demonstrated a broad spectrum of pharmacological activities, with the most significant advances seen in oncology. However, their potential extends to other therapeutic areas, including neurodegenerative diseases and infectious diseases.
Anticancer Activity
The anticancer properties of nitroindole derivatives are the most extensively studied. These compounds have shown potent activity against a variety of cancer cell lines, operating through multiple mechanisms of action.
-
5-Nitroindoles: Derivatives of 5-nitroindole have emerged as a significant class of anticancer agents. They have demonstrated potent activity against various cancer cell lines, including HeLa (human cervical cancer) cells.[1][2] Their primary mechanism of action involves the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene, a transcription factor implicated in up to 80% of human cancers.[1][2] This stabilization leads to the downregulation of c-Myc expression, inducing cell cycle arrest and apoptosis.[1][2] Furthermore, some 5-nitroindole compounds have been shown to increase intracellular levels of reactive oxygen species (ROS), contributing to their cytotoxic effects.[1]
-
7-Nitroindoles: The 7-nitroindole scaffold also serves as a valuable template for the design of novel anticancer agents.[2] Similar to their 5-nitro counterparts, certain 7-nitroindole derivatives act by binding to and stabilizing G-quadruplex DNA structures in the promoter regions of oncogenes like c-Myc.[2] This stabilization inhibits the transcription of the oncogene, leading to the suppression of tumor growth.[2]
-
3-Nitroindoles: The introduction of a nitro group at the C3 position of the indole ring creates a potent electrophile, unlocking unique biological activities.[3] Substituted 3-nitroindoles have shown promise as anticancer agents, with their biological effects often attributed to the strong electron-withdrawing nature of the nitro group and its ability to participate in intracellular redox reactions.[3]
-
Other Nitroindoles: Research has also explored derivatives of 4-nitroindole and 6-nitroindole, with some showing activity as 5-HT2A receptor antagonists and others demonstrating cytotoxicity against breast cancer cell lines, respectively.[4][5]
Neuroprotective and Anti-inflammatory Activities
The therapeutic potential of nitroindole derivatives extends to the central nervous system.
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibition: 7-Nitroindole derivatives are well-documented as selective inhibitors of neuronal nitric oxide synthase (nNOS).[2] Overproduction of nitric oxide by nNOS is implicated in the pathophysiology of various neurological disorders, including stroke and neurodegenerative diseases.[2]
-
Anti-inflammatory Properties: Indole derivatives, in general, have been investigated for their anti-inflammatory effects. The presence of a nitro group can influence this activity, with some nitroindole-containing compounds showing significant anti-inflammatory potential.[6]
Antimicrobial Activity
The indole nucleus is a common motif in antimicrobial compounds.[7] While research is ongoing, nitroindole derivatives are being explored for their potential to combat bacterial and fungal infections.[8][9]
Mechanisms of Action
The therapeutic effects of nitroindole derivatives are underpinned by several distinct molecular mechanisms.
G-Quadruplex DNA Stabilization
A primary and well-elucidated mechanism of anticancer action for many 5- and 7-nitroindole derivatives is the stabilization of G-quadruplex (G4) DNA structures. Guanine-rich sequences in the promoter regions of oncogenes, most notably c-Myc, can fold into these non-canonical secondary structures.[1][2] The formation of G4 structures inhibits the transcription of the c-Myc gene.[1] Nitroindole derivatives can bind to and stabilize these G4 structures, effectively silencing c-Myc expression.[1][2] The subsequent decrease in c-Myc protein levels disrupts the cell cycle, leading to arrest and triggering the intrinsic apoptotic pathway.[1][10]
Induction of Reactive Oxygen Species (ROS)
Certain nitroindole derivatives have been observed to increase the intracellular concentration of reactive oxygen species (ROS).[1][10] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further oxidative stress.[11] The elevation of ROS by nitroindole compounds can disrupt the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, ultimately culminating in cancer cell death.[1][11]
Modulation of Signaling Pathways
Nitroindole and other indole derivatives can modulate key signaling pathways that are often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell survival, proliferation, and growth. Indole derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which can lead to cell cycle arrest and apoptosis.[2]
-
NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation and cancer. Some indole compounds can modulate NF-κB signaling, contributing to their anti-inflammatory and anticancer effects.
Enzyme and Receptor Inhibition
-
nNOS Inhibition: 7-Nitroindoles act as inhibitors of neuronal nitric oxide synthase (nNOS), which is a key enzyme in the production of nitric oxide in the nervous system.[2]
-
5-HT2A Receptor Antagonism: Certain 4-nitroindole derivatives have been shown to act as antagonists of the 5-HT2A serotonin receptor, suggesting potential applications in neurological and psychiatric disorders.[4]
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of representative nitroindole derivatives.
Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells
| Compound | IC50 (µM) | DC50 (µM) | Mechanism of Action |
| 5 | 5.08 ± 0.91 | < 10 | c-Myc G-quadruplex binder |
| 7 | 5.89 ± 0.73 | < 10 | c-Myc G-quadruplex binder |
| 12 | Not specified | < 10 | c-Myc G-quadruplex binder |
IC50: The half-maximal inhibitory concentration, representing the concentration of the compound required to inhibit cell proliferation by 50%.[11] DC50: The concentration required to displace 50% of a fluorescent probe from the c-Myc G-quadruplex in a Fluorescence Intercalator Displacement (FID) assay, indicating binding affinity.[1]
Table 2: Anticancer Activity of Other Nitroindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| N-(1H-indole-6-yl) benzamide derivative (R = 3-CF3) | T47D (Breast) | 28.23 | Not specified |
| MCF7 (Breast) | 30.63 | Not specified | |
| 1-morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 (Non-small cell lung) | < 0.1 | Not specified |
| HL-60(TB) (Leukemia) | ~0.5 | Not specified | |
| MOLT-4 (Leukemia) | ~0.66 | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nitroindole derivatives.
Synthesis of Nitroindole Derivatives
The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group onto the indole ring, typically at the C3 position.
Materials:
-
Indole derivative
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane)
-
Aqueous sodium bicarbonate or sodium hydroxide solution
-
Ice bath
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the indole derivative in the chosen solvent.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride to the stirred solution.
-
Add N,N-dimethylformamide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature or with gentle heating until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired indole-3-carboxaldehyde.
This method is commonly used for the reduction of a nitro group to an amino group.
Materials:
-
Nitroindole derivative
-
Palladium on carbon (10% Pd/C)
-
Hydrogen source (e.g., hydrogen gas balloon, ammonium formate, or hydrazine hydrate)
-
Solvent (e.g., methanol, ethanol, ethyl acetate)
Procedure:
-
Dissolve the nitroindole derivative in the chosen solvent in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
If using hydrogen gas, evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-4 times.
-
If using a hydrogen donor like ammonium formate or hydrazine hydrate, add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminoindole derivative.
-
Purify the product by column chromatography or recrystallization if necessary.
Biological Evaluation
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
AlamarBlue HS Cell Viability Reagent
-
Cell culture medium
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroindole derivatives for the desired incubation period (e.g., 24, 48, or 72 hours).
-
Prepare a working solution of AlamarBlue by diluting it 1:10 with warm cell culture medium.[12]
-
Replace the cell culture medium in each well with the AlamarBlue working solution.[12]
-
Incubate the plate at 37°C for 1-4 hours, protected from light.[12]
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.[12]
-
Calculate cell viability as a percentage of the untreated control.
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells cultured in a suitable format (e.g., 96-well plate, flow cytometry tubes)
-
H2DCFDA (DCFDA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with HBSS.
-
Load the cells with 10-50 µM H2DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Treat the cells with the nitroindole derivatives for the desired time.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), using a flow cytometer (excitation ~488 nm, emission ~535 nm) or a fluorescence microscope.
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
This assay measures the ability of a compound to displace a fluorescent probe from a G-quadruplex DNA structure.
Materials:
-
G-quadruplex-forming oligonucleotide (e.g., from the c-Myc promoter)
-
Fluorescent probe (e.g., Thiazole Orange)
-
Assay buffer (e.g., Tris-HCl with KCl)
-
Nitroindole derivative stock solutions
-
Fluorometer
Procedure:
-
Prepare the G-quadruplex DNA by heating the oligonucleotide in the assay buffer to 95°C and then slowly cooling to room temperature.
-
In a cuvette or 96-well plate, add the pre-formed G-quadruplex DNA and the fluorescent probe.
-
Measure the initial fluorescence of the DNA-probe complex.
-
Add increasing concentrations of the nitroindole derivative to the cuvette or wells.
-
After a short incubation, measure the fluorescence at each concentration.
-
The displacement of the probe by the ligand will result in a decrease in fluorescence.
-
Calculate the DC50 value, which is the concentration of the ligand required to displace 50% of the fluorescent probe.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Signaling Pathways
References
- 1. d-nb.info [d-nb.info]
- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence intercalator displacement assay for screening G4 ligands towards a variety of G-quadruplex structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. (2,3-Dihydro-1<i>H</i>-indol-5-ylmethyl)amine - ProQuest [proquest.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]
- 12. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Indole Compounds in Oncology: A Technical Guide to Mechanisms, Data, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential. In oncology, substituted indole derivatives have emerged as a particularly promising class of agents, demonstrating a diverse range of anticancer activities. This technical guide provides an in-depth review of the core mechanisms, quantitative data, and experimental methodologies related to the application of substituted indole compounds in cancer research and development.
Mechanisms of Anticancer Activity
Substituted indoles exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways crucial for tumor growth, proliferation, and survival. Key mechanisms of action include the disruption of microtubule dynamics, inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Tubulin Polymerization Inhibition
A significant number of indole derivatives function as antimitotic agents by interfering with microtubule dynamics. Microtubules, essential components of the cytoskeleton, play a critical role in cell division, intracellular transport, and maintenance of cell structure. Indole compounds can either inhibit the polymerization of tubulin into microtubules or destabilize existing microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis.[1] Prominent examples of indole-based tubulin inhibitors include the vinca alkaloids, such as vinblastine and vincristine, which are widely used in chemotherapy. Synthetic indole derivatives have also been developed to target the colchicine binding site on β-tubulin, effectively inhibiting tubulin polymerization.[1]
Kinase Inhibition
Many cancers are driven by aberrant signaling from protein kinases. Substituted indoles have been successfully developed as potent inhibitors of various kinases involved in oncogenic signaling pathways.
Several indole derivatives target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. Sunitinib, an oxindole derivative, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole, a potentially valuable intermediate in drug discovery and medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of bromo and nitro functionalities offers versatile handles for further chemical modifications. The presented protocol outlines the nitration of 4-bromo-1H-indole. It is important to note that the direct synthesis of this compound from 6-bromoindole is not a straightforward transformation and would likely involve a multi-step synthetic sequence. Therefore, this application note focuses on the more chemically feasible approach starting from 4-bromo-1H-indole.
The electrophilic nitration of substituted indoles can yield a mixture of constitutional isomers. The regioselectivity of the reaction is influenced by the electronic and steric effects of the substituents on the indole ring. For 4-bromo-1H-indole, the bromine atom at the C4 position and the inherent reactivity of the indole nucleus will direct the incoming nitro group. While the C3 position is the most electronically activated site for electrophilic attack on the indole ring, nitration on the benzene ring can be achieved under controlled conditions. This protocol aims to favor the formation of the 6-nitro isomer, which may require careful optimization and purification.
Materials and Methods
Reagents and Solvents:
-
4-Bromo-1H-indole
-
Fuming Nitric Acid (HNO₃, ≥90%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
-
Standard laboratory glassware and safety equipment
Experimental Protocol: Nitration of 4-Bromo-1H-indole
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-1H-indole (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Preparation of the Nitrating Mixture:
-
In a separate flask, carefully add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Allow the mixture to stir for 10-15 minutes at 0 °C.
-
-
Nitration Reaction:
-
Slowly add the pre-formed nitrating mixture to the stirred solution of 4-bromo-1H-indole over a period of 30 minutes, maintaining the reaction temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
-
Work-up:
-
Upon completion of the reaction, carefully quench the reaction mixture by pouring it over crushed ice.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of hexanes and ethyl acetate to separate the desired this compound from any unreacted starting material and isomeric byproducts.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
-
Characterization:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
| Parameter | Value |
| Reactants | |
| 4-Bromo-1H-indole | 1.0 g (5.10 mmol, 1.0 eq) |
| Fuming Nitric Acid (≥90%) | 0.36 mL (5.61 mmol, 1.1 eq) |
| Sulfuric Acid (98%) | 0.55 mL (10.2 mmol, 2.0 eq) |
| Solvent | |
| Dichloromethane (anhydrous) | 20 mL |
| Reaction Conditions | |
| Temperature | 0 °C |
| Reaction Time | 1-2 hours |
| Purification | |
| Method | Flash Column Chromatography |
| Eluent System | Gradient of Hexanes/Ethyl Acetate |
| Expected Yield | 40-60% (This is an estimate and may vary) |
Experimental Workflow and Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Nitration of 4-bromo-1H-indole.
Multi-Step Synthesis of Functionalized Indole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multi-step synthesis of functionalized indole derivatives. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] This guide focuses on three classical and versatile methods for indole synthesis: the Larock, Fischer, and Bischler-Möhlau syntheses.
Furthermore, this document explores the functional applications of synthesized indole derivatives, with a particular focus on their roles as anticancer agents and modulators of serotonergic signaling pathways. Detailed diagrams of these biological pathways are provided to illustrate the mechanism of action of these compounds.
I. Synthetic Methodologies: Protocols and Data
This section outlines the experimental procedures for three distinct methods for synthesizing functionalized indoles. Each protocol is accompanied by a table summarizing key quantitative data for representative reactions.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed reaction for the preparation of 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[2][3] This method offers a high degree of flexibility and functional group tolerance.[1][4]
Experimental Protocol: Synthesis of 2,3-Diphenylindole
-
Materials: 2-Iodoaniline, Diphenylacetylene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Diethyl ether, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodoaniline (1.0 mmol), diphenylacetylene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and PPh₃ (0.1 mmol, 10 mol%).
-
Add anhydrous K₂CO₃ (2.5 mmol) and anhydrous DMF (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).
-
Wash the organic layer with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylindole.
-
| Entry | Reactants | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodoaniline, Diphenylacetylene | 5% Pd(OAc)₂, 10% PPh₃ | DMF | 100 | 18 | 85 |
| 2 | 2-Iodo-4-nitroaniline, 1-Phenyl-1-propyne | 5% Pd(OAc)₂, 10% PPh₃ | DMF | 100 | 24 | 72 |
Table 1. Quantitative data for the Larock indole synthesis.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[5][6][7]
Experimental Protocol: Synthesis of Indomethacin (a non-steroidal anti-inflammatory drug) [8]
-
Step 1: Formation of the Phenylhydrazone
-
Materials: 4-Methoxyphenylhydrazine hydrochloride, Levulinic acid, Acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1.0 mmol) and levulinic acid (1.1 mmol) in glacial acetic acid (5 mL).
-
Stir the mixture at room temperature for 1 hour. The formation of the phenylhydrazone can be monitored by TLC.
-
-
-
Step 2: Indolization
-
Materials: Phenylhydrazone from Step 1, Polyphosphoric acid (PPA).
-
Procedure:
-
Heat the reaction mixture from Step 1 to 80-90 °C.
-
Add polyphosphoric acid (5 g) portion-wise with vigorous stirring.
-
Continue heating and stirring for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry. This affords 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid (Indomethacin precursor).
-
-
-
Step 3: N-Acylation
-
Materials: Indole precursor from Step 2, 4-Chlorobenzoyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the indole precursor (1.0 mmol) in dry DCM (10 mL) and cool in an ice bath.
-
Add pyridine (1.2 mmol) followed by the dropwise addition of 4-chlorobenzoyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield Indomethacin. Purify by recrystallization.
-
-
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylhydrazine HCl, Levulinic acid | - | Acetic Acid | Room Temp. | 1 | >95 (crude) |
| 2 | Phenylhydrazone | Polyphosphoric Acid | Acetic Acid | 80-90 | 3 | 75 |
| 3 | Indole precursor, 4-Chlorobenzoyl chloride | Pyridine | DCM | 0 to RT | 5 | 88 |
Table 2. Quantitative data for the multi-step synthesis of Indomethacin via Fischer Indole Synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau indole synthesis produces 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline.[9][10] This method is particularly useful for the synthesis of 2-substituted indoles.[11][12]
Experimental Protocol: Synthesis of 2-Phenylindole [11]
-
Materials: α-Bromoacetophenone, Aniline, Aniline hydrobromide.
-
Procedure:
-
In a reaction vessel, combine α-bromoacetophenone (1.0 mmol), aniline (3.0 mmol), and a catalytic amount of aniline hydrobromide (0.1 mmol).
-
Heat the mixture to 150-180 °C. The reaction is typically performed neat (without solvent).
-
Maintain the temperature for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and add dilute hydrochloric acid to precipitate the product and dissolve excess aniline.
-
Filter the crude product, wash with water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
-
| Entry | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | α-Bromoacetophenone, Aniline | Aniline hydrobromide | 160 | 1.5 | 78 |
| 2 | 2-Bromo-4'-methoxyacetophenone, 4-Methoxyaniline | 4-Methoxyaniline hydrobromide | 170 | 2 | 82 |
Table 3. Quantitative data for the Bischler-Möhlau indole synthesis.
II. Functional Applications and Signaling Pathways
Functionalized indole derivatives are of significant interest in drug discovery due to their diverse biological activities. This section explores two key areas: anticancer activity and modulation of the central nervous system.
Anticancer Activity: Inhibition of the PI3K/Akt/mTOR Pathway
Indole-3-carbinol (I3C), a natural product found in cruciferous vegetables, and its derivatives have demonstrated potent anticancer properties.[13] One of the key mechanisms of action is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.[14][15]
Synthetic Workflow for a Bioactive Indole-3-Carbinol Derivative
References
- 1. grokipedia.com [grokipedia.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Bromo-6-nitro-1H-indole, a potentially valuable building block in medicinal chemistry and materials science. The synthesis is based on a two-step palladium-catalyzed approach, commencing with the Sonogashira cross-coupling of a substituted dihaloaniline with a protected alkyne, followed by an intramolecular cyclization to form the indole ring. This method offers a versatile and efficient route to this functionalized indole derivative.
Introduction
The indole scaffold is a privileged structure in numerous natural products and pharmacologically active compounds.[1][2] The development of efficient and modular methods for the synthesis of substituted indoles is therefore of significant interest to the drug discovery and development community. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the indole nucleus, offering broad functional group tolerance and high yields.[3][4] This application note details a proposed palladium-catalyzed synthesis of this compound, a molecule with potential for further functionalization.
Overall Reaction Scheme
The proposed synthesis involves a Sonogashira coupling of 2,5-dibromo-3-nitroaniline with trimethylsilylacetylene, followed by deprotection and a palladium-catalyzed intramolecular cyclization to yield the target indole.
Step 1: Sonogashira Coupling
Br Si(CH3)3 Br | | | (NO2)-C6H2-NH2 -> (NO2)-C6H3-C≡CH-NH2 -> this compound
Caption: Palladium-catalyzed synthesis workflow for this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are toxic and should be handled with care.
-
Triethylamine and DIPEA are corrosive and have strong odors.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound using a palladium-catalyzed Sonogashira coupling and intramolecular cyclization strategy. This method is expected to be a reliable and scalable route for the preparation of this and other similarly substituted indole derivatives for applications in drug discovery and materials science.
References
Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4-Bromo-6-nitro-1H-indole as a versatile synthetic building block in the development of biologically active molecules, with a particular focus on the synthesis of kinase inhibitors. This document outlines key chemical transformations, including palladium-catalyzed cross-coupling reactions and nitro group reduction, and provides detailed experimental protocols.
Introduction
This compound is a valuable starting material in medicinal chemistry due to its unique substitution pattern. The presence of a bromine atom at the 4-position and a nitro group at the 6-position offers orthogonal reactivity, allowing for selective functionalization of the indole scaffold. The bromine atom serves as a handle for introducing aryl, heteroaryl, or amino moieties through well-established cross-coupling reactions, while the nitro group can be reduced to an amine, providing a site for further derivatization. This dual functionality makes it an ideal precursor for the synthesis of diverse compound libraries targeting various biological pathways, particularly in the realm of oncology and inflammatory diseases.
Key Synthetic Transformations
The strategic location of the bromo and nitro groups on the indole ring allows for a range of synthetic manipulations. The primary transformations discussed in these notes are:
-
Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling): The bromine atom at the C4 position is amenable to Suzuki-Miyaura coupling reactions, enabling the introduction of a variety of aryl and heteroaryl substituents. This reaction is a cornerstone in the synthesis of biaryl compounds, a common motif in kinase inhibitors.
-
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination): The C4-bromo substituent can also participate in Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines. This is a powerful tool for accessing 4-aminoindole derivatives, which are key intermediates in the synthesis of various bioactive molecules.
-
Reduction of the Nitro Group: The nitro group at the C6 position can be selectively reduced to a primary amine. This transformation opens up another avenue for diversification, allowing for the introduction of various functionalities through acylation, alkylation, or sulfonylation reactions.
Data Presentation
The following tables summarize quantitative data for representative reactions involving indole scaffolds, providing a reference for expected outcomes when applying these methodologies to this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromoindoles
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 5-Bromo-1H-indole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | This compound (projected) | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 70-80 |
Table 2: Representative Buchwald-Hartwig Amination Reactions on Bromoindoles
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-1H-indole | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 2 | 5-Bromo-1H-indole | Aniline | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | This compound (projected) | Piperidine | Pd₂(dba)₃ (2.5) | RuPhos (5) | K₂CO₃ | t-BuOH | 100 | 16 | 65-75 |
Table 3: Representative Nitro Group Reduction on Nitroindoles
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Nitro-1H-indole | SnCl₂·2H₂O | Ethanol | 78 | 4 | 95 |
| 2 | 5-Nitro-1H-indole | H₂ (1 atm), Pd/C (10%) | Methanol | 25 | 3 | 98 |
| 3 | This compound (projected) | Fe, NH₄Cl | Ethanol/H₂O | 80 | 2 | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 3 equivalents)
-
Toluene
-
Water
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (e.g., 5:1 ratio, 6 mL total volume).
-
Heat the reaction mixture to 110 °C and stir vigorously for 16-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-nitro-1H-indole.
-
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)
-
RuPhos (5 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
tert-Butanol (t-BuOH)
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and RuPhos (0.05 mmol) to a dry Schlenk tube.
-
Add potassium carbonate (2.0 mmol).
-
Add degassed tert-butanol, followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 3: General Procedure for the Reduction of the Nitro Group in 4-Substituted-6-nitro-1H-indoles
This protocol outlines a common method for the reduction of the nitro group to an amine using iron powder.
-
Materials:
-
4-Substituted-6-nitro-1H-indole (e.g., product from Protocol 1 or 2)
-
Iron powder (Fe, 5 equivalents)
-
Ammonium chloride (NH₄Cl, 5 equivalents)
-
Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask, add the 4-substituted-6-nitro-1H-indole (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).
-
Add a mixture of ethanol and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-substituted-6-amino-1H-indole.
-
If necessary, purify the product by flash column chromatography.
-
Mandatory Visualizations
Diagram 1: Synthetic Pathways from this compound
Caption: Synthetic utility of this compound.
Diagram 2: Experimental Workflow for Synthesis and Derivatization
Caption: General experimental workflow.
Diagram 3: Simplified Aurora Kinase Signaling Pathway and Inhibition
Caption: Inhibition of Aurora B Kinase pathway.
Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Among these, substituted indole derivatives have garnered considerable attention in oncology for their ability to modulate various cellular pathways implicated in cancer progression. This document focuses on the development of 4-Bromo-6-nitro-1H-indole derivatives as a promising class of anticancer agents. The introduction of a bromine atom at the 4-position and a nitro group at the 6-position of the indole ring is anticipated to confer unique electronic and steric properties, potentially leading to enhanced biological activity and selectivity.
While direct and extensive research on this compound derivatives is emerging, the known anticancer activities of bromo- and nitro-substituted indole analogs provide a strong rationale for their investigation. For instance, brominated indoles, such as 6-bromoisatin, have been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1][2] Similarly, 5-nitroindole derivatives have demonstrated efficacy as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene, cell cycle arrest, and apoptosis.[3][4]
These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this compound derivatives in cancer research. The protocols detailed herein are based on established methodologies for analogous indole compounds and are intended to serve as a foundational resource for researchers in this field.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives (compounds BNI-1 to BNI-5 ) to illustrate the expected outcomes from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) after 48h |
| BNI-1 | MCF-7 (Breast) | 8.5 ± 0.7 |
| A549 (Lung) | 12.3 ± 1.1 | |
| HCT116 (Colon) | 6.2 ± 0.5 | |
| BNI-2 | MCF-7 (Breast) | 5.1 ± 0.4 |
| A549 (Lung) | 9.8 ± 0.9 | |
| HCT116 (Colon) | 3.9 ± 0.3 | |
| BNI-3 | MCF-7 (Breast) | 15.2 ± 1.3 |
| A549 (Lung) | 21.7 ± 2.0 | |
| HCT116 (Colon) | 11.4 ± 1.0 | |
| BNI-4 | MCF-7 (Breast) | 2.3 ± 0.2 |
| A549 (Lung) | 4.1 ± 0.3 | |
| HCT116 (Colon) | 1.8 ± 0.1 | |
| BNI-5 | MCF-7 (Breast) | > 50 |
| A549 (Lung) | > 50 | |
| HCT116 (Colon) | > 50 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 ± 0.1 |
| A549 (Lung) | 1.2 ± 0.1 | |
| HCT116 (Colon) | 0.5 ± 0.04 |
Table 2: Apoptosis Induction by BNI-4 in HCT116 Cells (24h Treatment)
| Concentration | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptotic Cells |
| Vehicle Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| 1 µM | 15.8 ± 1.2 | 5.4 ± 0.6 | 21.2 ± 1.8 |
| 2 µM | 28.3 ± 2.1 | 12.7 ± 1.1 | 41.0 ± 3.2 |
| 5 µM | 35.1 ± 2.8 | 25.9 ± 2.3 | 61.0 ± 5.1 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with BNI-4 (24h Treatment)
| Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 1 µM | 68.4 ± 3.5 | 20.1 ± 1.9 | 11.5 ± 1.2 |
| 2 µM | 75.1 ± 4.0 | 15.3 ± 1.4 | 9.6 ± 0.9 |
| 5 µM | 82.3 ± 4.2 | 9.8 ± 0.8 | 7.9 ± 0.7 |
Table 4: Kinase Inhibitory Activity of BNI-4
| Kinase | IC50 (nM) |
| EGFR | 85 ± 7 |
| VEGFR-2 | 120 ± 11 |
| CDK2 | 450 ± 38 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of the this compound scaffold, which can then be further derivatized. The synthesis of related (4-nitro-1H-indol-6-yl)phosphonic acid derivatives has been reported, suggesting the feasibility of functionalizing these positions.
Materials:
-
Substituted 2-methyl-3,5-dinitroaniline
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Reducing agent (e.g., H2/Pd-C, Fe/AcOH)
-
Appropriate solvents (e.g., DMF, ethanol, ethyl acetate)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Enamine Formation: React the starting substituted 2-methyl-3,5-dinitroaniline with DMF-DMA. This reaction typically proceeds at an elevated temperature.
-
Reductive Cyclization: The resulting enamine is then subjected to reductive cyclization to form the indole ring. The choice of reducing agent can be critical. For instance, catalytic hydrogenation (H2/Pd-C) may reduce both nitro groups, while milder reducing agents like iron in acetic acid might selectively reduce one nitro group to an amine, which then cyclizes.
-
Bromination: The 6-nitro-1H-indole intermediate can be selectively brominated at the 4-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like DMF or CCl4.
-
Derivatization (Optional): The N-H of the indole ring can be substituted using various alkylating or arylating agents under basic conditions to generate a library of derivatives.
-
Purification and Characterization: Purify the final products using column chromatography. Characterize the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the indole derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with indole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indole derivatives for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cancer cells treated with indole derivatives
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the indole derivatives for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[5]
Materials:
-
Recombinant kinases (e.g., EGFR, VEGFR-2, CDK2)
-
Kinase-specific substrates
-
ATP
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in kinase assay buffer. Prepare serial dilutions of the indole derivatives.
-
Kinase Reaction: Add the test compounds, kinase, and substrate/ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Visualization of Signaling Pathways and Workflows
Proposed Mechanism of Action: Dual Inhibition of Pro-Survival Pathways
Based on the activities of related compounds, this compound derivatives may exert their anticancer effects through a multi-targeted approach, including the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, and the downregulation of oncogenes such as c-Myc.
Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of this compound derivatives as anticancer agents.
References
- 1. 6-bromoisatin found in muricid mollusc extracts inhibits colon cancer cell proliferation and induces apoptosis, preventing early stage tumor formation in a colorectal cancer rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Bromo-6-nitro-1H-indole as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Bromo-6-nitro-1H-indole as a key intermediate in the synthesis of potential therapeutic agents. The unique substitution pattern of this indole derivative offers multiple avenues for chemical modification, making it a valuable building block for the generation of diverse compound libraries for drug discovery, particularly in the area of oncology.
The strategic placement of the bromo and nitro functional groups allows for selective and sequential chemical transformations. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. Concurrently, the nitro group at the C6 position can be readily reduced to an amino group, providing a key site for further derivatization to modulate the pharmacological properties of the synthesized molecules.
Application in Kinase Inhibitor Synthesis
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a well-established pharmacophore in numerous approved kinase inhibitors. The following sections outline a representative synthetic workflow and the biological rationale for targeting kinases with derivatives of this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical kinase inhibitor derived from this compound.
| Table 1: Synthesis Yields | |
| Reaction Step | Product |
| Nitro Group Reduction | 4-Bromo-1H-indol-6-amine |
| Suzuki-Miyaura Coupling | 4-(Pyridin-4-yl)-1H-indol-6-amine |
| Amide Coupling | N-(4-(1H-indol-4-yl)pyridin-2-yl)acetamide |
| Table 2: In Vitro Kinase Inhibition Profile | |
| Target Kinase | IC50 (nM) |
| EGFR | 15 |
| VEGFR2 | 25 |
| PDGFRβ | 40 |
| c-Met | 80 |
| Table 3: In Vitro Anti-proliferative Activity | |
| Cancer Cell Line | Cell Type |
| A549 | Non-small cell lung cancer |
| HCT116 | Colon cancer |
| MCF7 | Breast cancer |
Experimental Protocols
Protocol 1: Reduction of the 6-Nitro Group
This protocol describes the reduction of the nitro group of this compound to an amino group, yielding 4-Bromo-1H-indol-6-amine.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite®.
-
Wash the Celite® pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Bromo-1H-indol-6-amine.
Protocol 2: Suzuki-Miyaura Coupling at the C4-Position
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1H-indol-6-amine with a boronic acid to introduce an aryl or heteroaryl moiety.
Materials:
-
4-Bromo-1H-indol-6-amine
-
Arylboronic acid (e.g., Pyridine-4-boronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry Schlenk flask, combine 4-Bromo-1H-indol-6-amine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the flask with nitrogen or argon gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and water (4:1 mixture) to the flask.
-
Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from this compound to a hypothetical kinase inhibitor.
Application Notes and Protocols for the N-alkylation of 4-Bromo-6-nitro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. Functionalization of the indole core, particularly at the N-1 position, is a critical strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. The N-alkylation of indoles introduces a diverse range of substituents that can influence a compound's bioactivity, metabolic stability, and pharmacokinetic profile.
This document provides detailed application notes and protocols for the N-alkylation of 4-bromo-6-nitro-1H-indole, a key intermediate in the synthesis of various biologically active compounds. The presence of both a bromo and a nitro group, both of which are electron-withdrawing, significantly influences the reactivity of the indole ring, making the N-H proton more acidic and susceptible to deprotonation. This allows for a range of reaction conditions to be employed for its N-alkylation.
Reaction Mechanism and Workflow
The N-alkylation of this compound typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the indole nitrogen by a suitable base to form a resonance-stabilized indolide anion. This highly nucleophilic anion then attacks the electrophilic carbon of an alkylating agent, such as an alkyl halide, to furnish the N-alkylated product.
A general workflow for this transformation is depicted below:
The mechanism for the classical N-alkylation using a strong base like sodium hydride is illustrated in the following diagram:
Experimental Protocols
Two primary protocols for the N-alkylation of this compound are presented below. Protocol 1 utilizes a strong base, sodium hydride, which is a classic and highly effective method for the N-alkylation of indoles. Protocol 2 employs a milder base, potassium carbonate, which may be advantageous for substrates sensitive to stronger bases.
Protocol 1: N-alkylation using Sodium Hydride (NaH) in DMF
This protocol is a robust and generally high-yielding method for the N-alkylation of a wide range of indoles, including electron-deficient systems.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. The mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up and Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: N-alkylation using Potassium Carbonate (K₂CO₃) in DMF
This method utilizes a milder base and may be suitable for larger-scale reactions or for substrates that are sensitive to sodium hydride.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, ethyl bromide)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).
-
Dissolution: Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).
-
Alkylation: Add the alkyl halide (1.1-1.5 eq) to the stirred suspension.
-
Reaction: Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Quantitative Data
Table 1: N-alkylation of Substituted Indoles using Sodium Hydride
| Starting Material | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | Benzyl bromide | NaH (1.1) | THF | 0 to RT | 2-12 | ~90 |
| 5-Nitroindole | Methyl iodide | NaH (1.2) | DMF | RT | 4 | ~85 |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Methyl Iodide | NaH (1.1) | DMF | 0 to RT | 2-4 | 85-95[1] |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Ethyl Bromide | NaH (1.2) | DMF | RT | 6-12 | 80-90[1] |
| 5-Bromo-4-fluoro-2-methyl-1H-indole | Benzyl Bromide | NaH (1.1) | THF | 0 to RT | 4-8 | 90-98[1] |
Table 2: N-alkylation of Substituted Indoles using Potassium Carbonate
| Starting Material | Alkylating Agent | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1H-Indole-2,3-dione | 1-Bromohexadecane | K₂CO₃ (2.0) | DMF | 80 | 12-24 | High |
| 5-Bromoindole | Methyl iodide | K₂CO₃ (3.0) | DMSO | RT | 1-3 | High |
Conclusion
The N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential applications in drug discovery and development. The protocols described herein, utilizing either sodium hydride or potassium carbonate as the base, provide reliable and adaptable methods for this synthetic step. The choice of protocol will depend on the specific alkylating agent used, the scale of the reaction, and the stability of the starting material and product to the reaction conditions. The provided quantitative data for analogous systems serves as a useful guide for predicting the outcome of the N-alkylation of this compound. Researchers should optimize the reaction conditions for each specific substrate and alkylating agent to achieve the best possible results.
References
Application Notes & Protocols: Designing Enzyme Inhibitors with a 4-Bromo-6-nitro-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel enzyme inhibitors utilizing the 4-bromo-6-nitro-1H-indole scaffold. This scaffold presents a unique combination of functionalities: the indole core is a well-established pharmacophore in numerous bioactive molecules, the bromo substituent offers a site for further chemical modification (e.g., via cross-coupling reactions) and can enhance binding affinity, and the nitro group can act as a hydrogen bond acceptor or be chemically reduced to an amino group for further derivatization.[1][2][3] This document outlines a strategic workflow from inhibitor design to in vitro evaluation, targeting protein kinases as a prominent and therapeutically relevant enzyme class.
Design Strategy: Targeting Protein Kinases
Protein kinases are a major class of enzymes often dysregulated in diseases such as cancer, making them attractive targets for inhibitor design. The this compound scaffold can be elaborated to target the ATP-binding site of kinases. The design strategy involves synthesizing a library of derivatives by introducing various substituents at the N1 position of the indole ring. These substituents can be designed to interact with specific pockets within the kinase active site to enhance potency and selectivity.
Synthetic Workflow
The general synthetic scheme involves the N-alkylation of the this compound core with a variety of alkyl halides. This approach allows for the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR).
Caption: Synthetic workflow for generating a library of enzyme inhibitors.
Experimental Protocols
3.1. General Protocol for the Synthesis of N-Substituted this compound Derivatives
This protocol describes a general method for the N-alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF, add a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon).
-
Stir the mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Protocol for In Vitro Kinase Inhibition Assay (Illustrative Example: Generic Serine/Threonine Kinase)
This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Synthesized inhibitor compounds dissolved in DMSO
-
Recombinant active kinase
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations.
-
Add 5 µL of the diluted inhibitor solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and substrate peptide in the assay buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the luminescent assay reagent according to the manufacturer's instructions. This typically involves a two-step process: adding an ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ values by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the in vitro kinase inhibition assay.
Data Presentation
The following table presents illustrative IC₅₀ data for a hypothetical series of N-substituted this compound derivatives against two representative kinases to guide SAR analysis.
| Compound ID | R-Group (at N1) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) |
| BNI-001 | -CH₃ | 8,500 | 12,300 |
| BNI-002 | -CH₂CH₃ | 7,200 | 9,800 |
| BNI-003 | -CH₂Ph | 450 | 1,200 |
| BNI-004 | -CH₂CO₂Et | 2,100 | 3,500 |
| BNI-005 | -CH₂(4-F-Ph) | 380 | 950 |
| BNI-006 | -CH₂(2-pyridyl) | 620 | 1,500 |
Data are for illustrative purposes only.
Signaling Pathway Visualization
Inhibitors of a protein kinase, for instance, one involved in a cancer-related pathway like the MAPK/ERK pathway, can block downstream signaling events that lead to cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical kinase inhibitor.
References
Application Notes and Protocols for the In Vitro Evaluation of 4-Bromo-6-nitro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-bromo-6-nitro-1H-indole derivatives, a class of compounds with potential therapeutic applications. The protocols outlined below are foundational for assessing their anticancer, antimicrobial, and enzyme inhibitory activities. The quantitative data presented is illustrative and based on studies of structurally related indole derivatives.
I. Anticancer Activity Evaluation
Indole derivatives are a well-established class of compounds with significant potential in oncology.[1] Derivatives of indole have been shown to exhibit cytotoxic effects against a variety of cancer cell lines.[2][3][4] The following protocols describe standard in vitro assays to determine the anticancer properties of this compound derivatives.
Quantitative Data Summary: Illustrative Antiproliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for illustrative indole derivatives against various cancer cell lines. It is important to note that these values are for structurally related compounds and should serve as a benchmark for the evaluation of novel this compound derivatives.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Spiro Oxindole Derivative | MCF-7 | Breast Adenocarcinoma | 3.55 ± 0.49 | [5] |
| Spiro Oxindole Derivative | MDA-MB-231 | Triple Negative Breast Cancer | 4.40 ± 0.468 | [5] |
| Indole-Pyrazole Hybrid | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [6] |
| Indole-Pyrazole Hybrid | HCT-116 | Colon Carcinoma | 17.4 ± 3.2 | [6] |
| 5-Nitroindole Derivative | HeLa | Cervical Cancer | 5.08 ± 0.91 | [7] |
| Indole Derivative | C6 | Glioma | 0.4 µg/mL | [4] |
Experimental Protocols
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Workflow for MTT Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Annexin V Apoptosis Assay
Caption: Workflow for the Annexin V apoptosis assay.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the this compound derivatives for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Signaling Pathway Analysis
Indole compounds are known to modulate various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[8] The effect of this compound derivatives on key proteins in this pathway can be investigated by techniques like Western blotting.
Illustrative PI3K/Akt/mTOR Signaling Pathway
References
- 1. 4-Bromo-1-methyl-1H-indole-6-carboxylic acid|97%|CAS 1782217-26-8 [benchchem.com]
- 2. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-migratory and cytotoxic effect of indole derivative in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of oxindole derivatives as a potential anticancer agent against breast carcinoma cells: In vitro, in silico, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cytotoxicity Assays of Novel Synthesized Indole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction Indole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including potent anticancer properties.[1][2] Many natural and synthetic indole-containing compounds exhibit significant anti-proliferative activity by modulating multiple cellular signaling pathways, often leading to cell cycle arrest and apoptosis (programmed cell death).[3][4][5] Therefore, accurate and robust assessment of their cytotoxic effects is a critical step in the early stages of drug discovery and development.
These application notes provide detailed protocols for three common in vitro cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring cell membrane integrity, and a Caspase-Glo® 3/7 assay for quantifying apoptosis. The protocols are designed to guide researchers in evaluating the efficacy of novel synthesized indole compounds against cancer cell lines.
General Experimental Workflow
The initial screening of novel compounds typically follows a structured workflow to identify promising candidates and characterize their cytotoxic potential.
Caption: High-level workflow for screening novel indole compounds.
Data Presentation: Cytotoxicity of Novel Indole Derivatives
The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to inhibit the growth of 50% of a cancer cell population. Summarizing this data in a clear, tabular format is essential for comparing the potency of different derivatives across various cell lines.[6]
Table 1: Hypothetical IC₅₀ Values (µM) of Novel Indole Derivatives Against Various Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | LO2 (Normal Liver) |
| IND-001 | 8.5 ± 0.7 | 12.3 ± 1.1 | 7.9 ± 0.5 | 9.1 ± 0.8 | > 100 |
| IND-002 | 1.2 ± 0.1 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.1 | 85.2 ± 6.4 |
| IND-003 | 25.4 ± 2.3 | 31.0 ± 2.9 | 22.1 ± 1.9 | 28.6 ± 2.5 | > 100 |
| IND-004 | 0.9 ± 0.08 | 1.1 ± 0.1 | 0.7 ± 0.05 | 0.8 ± 0.06 | 50.1 ± 4.7 |
| Doxorubicin | 0.5 ± 0.04 | 0.8 ± 0.07 | 0.4 ± 0.03 | 0.6 ± 0.05 | 5.3 ± 0.4 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin is included as a positive control. A higher IC₅₀ value against a normal cell line (e.g., LO2) relative to cancer cell lines suggests potential cancer-selective cytotoxicity.[7]
Assessment of Metabolic Activity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to an insoluble purple formazan.[8][9] The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active cells.[1]
Caption: Step-by-step workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel indole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[1]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the novel indole compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).[1]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8] Visually confirm the formation of purple formazan crystals under a microscope.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9][11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viable) after subtracting the blank absorbance. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Assessment of Membrane Integrity using LDH Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that, upon membrane damage, is released into the cell culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of lysed cells.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Indoles
Welcome to the Technical Support Center for the synthesis of polysubstituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a major challenge in the functionalization of indoles?
A1: The indole nucleus has multiple reactive sites, and controlling the position of substitution is a significant hurdle. The C3 position is the most nucleophilic and prone to electrophilic substitution[1][2]. Functionalization at other positions, such as C2, C4, C5, C6, and C7, often requires specific strategies to overcome the intrinsic reactivity of the C3 position. For instance, selective functionalization at the C7 position may necessitate blocking the more reactive C2 position first[3]. Similarly, achieving regioselectivity at the C4 position is particularly difficult due to the lower nucleophilicity of the benzene ring compared to the pyrrole moiety, often requiring the use of directing groups[3].
Q2: My Fischer indole synthesis is failing with an electron-donating group on the phenylhydrazine. What is the likely cause?
A2: The failure of Fischer indole synthesis with electron-donating substituents on the phenylhydrazine is a known issue. Electron-donating groups can promote a competing heterolytic N-N bond cleavage pathway, which becomes more favorable than the desired[4][4]-sigmatropic rearrangement essential for indole ring formation[5][6][7]. While Lewis acids like ZnCl₂ can sometimes improve yields in problematic Fischer indolizations, this particular substitution pattern remains a significant challenge[6][7].
Q3: What are the key considerations when choosing a protecting group for the indole nitrogen?
A3: The choice of a protecting group for the indole nitrogen is critical and depends on the subsequent reaction conditions. Electron-withdrawing groups, such as sulfonyl or carbonyl groups, can alter the electronic properties of the indole ring, affecting its reactivity[8]. While these are often easy to remove, they may not be suitable for all synthetic routes. Alkyl-based protecting groups are an alternative but can be more difficult to cleave[8]. The tert-butoxycarbonyl (Boc) group is widely used due to its stability in basic conditions and mild removal under acidic conditions[9][10]. For specific applications, other groups like the 2-phenylsulfonylethyl group offer facile removal under basic conditions[4][8].
Q4: I am observing significant amounts of dimerization/polymerization in my reaction. How can I prevent this?
A4: Dimerization and polymerization are common side reactions in indole chemistry, particularly under acidic conditions which can be prevalent in many functionalization reactions[11]. To mitigate this, consider the following:
-
Reaction Conditions: Minimize the use of strong acids or use milder acidic catalysts.
-
Protecting Groups: Protection of the indole nitrogen with a suitable group can reduce the tendency for polymerization.
-
Concentration: Running the reaction at a lower concentration may disfavor intermolecular reactions like dimerization and polymerization.
Q5: What are the common challenges when scaling up the synthesis of polysubstituted indoles for drug development?
A5: Scaling up indole synthesis presents several challenges that may not be apparent at the lab scale. These include:
-
Thermal Management: Larger reaction volumes can lead to thermal gradients, causing localized overheating and the formation of impurities[12].
-
Mixing Efficiency: Inefficient mixing in larger reactors can result in poor mass transfer and reduced yields[12].
-
Impurity Profile: Minor side products at a small scale can become significant impurities at a larger scale, complicating purification[12].
-
Reagent Addition: The rate and method of reagent addition can become critical at scale to control reaction exotherms and selectivity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Polysubstituted Indole
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Screen a range of temperatures. Some reactions are highly sensitive, and a moderate change can significantly impact the yield[13]. |
| Incorrect Solvent | Perform a solvent screen. The polarity and coordinating ability of the solvent can dramatically affect reaction outcomes and even regioselectivity[5][13]. |
| Inappropriate Catalyst or Base | Screen a variety of catalysts and bases. The choice of catalyst and base is often crucial for achieving high yields[13]. |
| Moisture or Air Sensitivity | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents[13]. |
| Starting Material Quality | Verify the purity of starting materials. Impurities can inhibit catalysts or lead to side reactions. |
Problem 2: Poor Regioselectivity in C-H Functionalization
| Possible Cause | Troubleshooting Steps |
| Intrinsic Reactivity of Indole | If targeting a less reactive position, consider using a directing group to guide the catalyst to the desired site[3]. |
| Ligand Effects in Metal Catalysis | For palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity. Experiment with different ligands to favor the desired isomer[14][15]. |
| Solvent Effects | The solvent can influence regioselectivity. For instance, in some palladium-catalyzed reactions, changing the solvent can shift the selectivity between C2 and C3[5]. |
| Steric Hindrance | If the desired position is sterically hindered, a less bulky catalyst or reagent may be required. |
Problem 3: Difficulty in Purification of the Final Product
| Possible Cause | Troubleshooting Steps | | Formation of Closely Eluting Isomers | Optimize the reaction to improve regioselectivity. If separation is unavoidable, explore different chromatography conditions (e.g., different solvent systems, stationary phases, or preparative HPLC). | | Presence of Polymeric Byproducts | Adjust reaction conditions to minimize polymerization (see FAQ 4). Consider a precipitation or extraction step to remove the bulk of the polymeric material before chromatography. | | Product Instability | Some functionalized indoles can be sensitive to light or air[16]. Handle and store the product accordingly (e.g., in the dark, under inert gas, at low temperatures). For purification, consider techniques that minimize exposure to harsh conditions. | | Complex Reaction Mixture | Re-evaluate the reaction conditions to minimize side product formation. A cleaner reaction will simplify purification. |
Experimental Protocols
General Procedure for a Consecutive 2-Step Synthesis of N-Unprotected Polysubstituted Indoles
This protocol is adapted from a scalable synthesis of polysubstituted indoles[17][18].
-
Preparation of N-Arylhydroxylamine: Under a nitrogen atmosphere, dissolve the corresponding nitroarene in dry tetrahydrofuran (THF). Add 5% Rh/C catalyst. Cool the mixture to 0 °C and add hydrazine monohydrate dropwise. Stir the reaction at 0 °C for 3 hours.
-
Filtration and Concentration: Filter the reaction mixture through a short pad of celite, washing with dichloromethane. Evaporate the solvents under reduced pressure to obtain the crude N-arylhydroxylamine.
-
Indole Formation: Dissolve the crude N-arylhydroxylamine in dichloromethane and cool to 0 °C. Add the desired alkyne followed by the addition of DABCO (1,4-diazabicyclo[2.2.2]octane).
-
Reaction and Purification: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Table 1: Examples of Polysubstituted Indoles Synthesized via the Consecutive 2-Step Protocol
| Nitroarene Substituent | Alkyne | Product | Yield (%) |
| H | Methyl propiolate | Methyl 1H-indole-3-carboxylate | 80 |
| 4-Bromo | Methyl propiolate | Methyl 5-bromo-1H-indole-3-carboxylate | 81 |
| 4-Iodo | Methyl propiolate | Methyl 5-iodo-1H-indole-3-carboxylate | 90 |
| 4-Methyl | Methyl propiolate | Methyl 5-methyl-1H-indole-3-carboxylate | 77 |
| H | Ethyl propiolate | Ethyl 1H-indole-3-carboxylate | 85 |
| H | Octyl propiolate | Octyl 1H-indole-3-carboxylate | 80 |
| H | 1-Hexyn-3-one | 1-(1H-Indol-3-yl)hexan-1-one | 67 |
Data sourced from Tejedor, D., et al. (2020). Molecules, 25(23), 5595.[17]
Visualizations
Caption: Troubleshooting workflow for addressing low yields in polysubstituted indole synthesis.
Caption: Decision-making process for selecting an appropriate N-protecting group for indole synthesis.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. benchchem.com [benchchem.com]
- 14. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. scispace.com [scispace.com]
- 16. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A General and Scalable Synthesis of Polysubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-6-nitro-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 4-Bromo-6-nitro-1H-indole. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing actionable solutions to improve reaction outcomes.
Q1: Why am I observing a low yield of the desired this compound?
A1: Low yields can stem from several factors:
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Suboptimal Nitrating Conditions: The choice of nitrating agent and reaction conditions is critical. Strong acidic conditions (e.g., HNO₃/H₂SO₄) can lead to degradation and polymerization of the indole ring.[1]
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Side Reactions: The formation of undesired isomers (e.g., 4-bromo-5-nitro-1H-indole or 4-bromo-7-nitro-1H-indole) and dinitrated products can significantly reduce the yield of the target molecule.
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of the starting material.
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Product Loss During Workup: The purification process, if not optimized, can lead to significant loss of the final product.
Troubleshooting Tips:
-
Employ Milder Nitrating Agents: Consider using reagents like acetyl nitrate or benzoyl nitrate, which are less harsh and can offer better control over the reaction.[2]
-
Protecting Group Strategy: To prevent side reactions on the indole nitrogen and improve regioselectivity, consider protecting the indole with a suitable group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) prior to nitration.[2]
-
Temperature Control: Maintain low reaction temperatures (e.g., -20 °C to 0 °C) to minimize the formation of byproducts and prevent degradation.[2]
-
Optimize Stoichiometry: Use a minimal excess of the nitrating agent to reduce the likelihood of dinitration.[2]
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the 6-position?
A2: Achieving high regioselectivity in the nitration of substituted indoles is a common challenge. The electronic properties of the bromo-substituent at the 4-position will influence the position of nitration.
Troubleshooting Tips:
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the nitration. Experiment with different solvents, such as acetic anhydride or dichloromethane, to find the optimal conditions.[2]
-
Directed Ortho Metalation: For highly specific functionalization, consider a directed metalation approach on a protected 4-bromo-1H-indole, followed by quenching with an electrophilic nitrogen source.
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Starting Material Selection: An alternative synthetic strategy could involve starting with a precursor that already contains the nitro group at the desired position, followed by bromination.
Q3: My reaction mixture is turning into a dark, tarry substance. What is causing this and how can I prevent it?
A3: The formation of dark, insoluble tars is a strong indication of acid-catalyzed polymerization of the indole ring.[1]
Troubleshooting Tips:
-
Strict Temperature Control: As mentioned, maintaining low temperatures is crucial to suppress polymerization.
-
Use of a Protecting Group: Protection of the indole nitrogen can significantly reduce the susceptibility of the ring to acid-catalyzed degradation.
-
Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions, as the presence of water can exacerbate decomposition.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.[1]
Quantitative Data Summary
The following table summarizes various reaction conditions for the synthesis of substituted indoles, providing a comparative overview of different methodologies.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromo-1-methyl-2-nitrobenzene | DMF-DMA, pyrrolidine, DMF, 110 °C, 4 h | 6-Bromoindole | - | [3] |
| 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | Dioxane, DMF-DMA, pyrrolidine, 100 °C; then Raney nickel, hydrazine monohydrate, MeOH:THF, RT, 5 h | 4-Bromo-6-fluoro-1H-indole | 37% | [4] |
| 2-Methylindole | Conc. H₂SO₄, conc. HNO₃, < 5 °C | 2-Methyl-nitro-indole isomers | - | [1] |
| N-Boc-1H-indole | Tetramethylammonium nitrate, trifluoroacetic anhydride, acetonitrile, 0 °C | N-Boc-3-nitro-1H-indole | - | [2] |
Experimental Protocols
A plausible synthetic route for this compound involves the nitration of 4-bromo-1H-indole. The following protocol is a general guideline and may require optimization.
Step 1: Protection of 4-Bromo-1H-indole (Optional but Recommended)
-
To a solution of 4-bromo-1H-indole in a suitable solvent (e.g., dichloromethane or THF), add a base such as triethylamine or sodium hydride.
-
Cool the mixture to 0 °C and slowly add a protecting group reagent (e.g., tosyl chloride or di-tert-butyl dicarbonate).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with water, extracting the product with an organic solvent, and purifying by column chromatography.
Step 2: Nitration of N-Protected 4-Bromo-1H-indole
-
Dissolve the N-protected 4-bromo-1H-indole in a suitable solvent (e.g., acetic anhydride or acetonitrile).
-
Cool the solution to a low temperature (e.g., -10 °C to 0 °C).
-
Slowly add a pre-cooled solution of a nitrating agent (e.g., acetyl nitrate, prepared by adding fuming nitric acid to acetic anhydride at low temperature).
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Stir the reaction at low temperature and monitor its progress by TLC.
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Upon completion, carefully quench the reaction by pouring it over ice-water.
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Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to isolate the desired N-protected this compound.
Step 3: Deprotection
-
Dissolve the purified N-protected this compound in a suitable solvent.
-
Add the appropriate reagent for deprotection (e.g., NaOH for tosyl group, or trifluoroacetic acid for Boc group).
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitored by TLC).
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Neutralize the reaction mixture and extract the final product, this compound.
-
Purify by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Proposed synthetic pathway for this compound.
References
Technical Support Center: Purification of 4-Bromo-6-nitro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Bromo-6-nitro-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation of the product. These may include:
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Starting materials: Unreacted precursors from the synthetic route.
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Isomers: Positional isomers formed during bromination or nitration steps.
-
Dehalogenated species: Loss of the bromine atom can occur under certain reductive conditions.
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Oxidation products: Indoles can be susceptible to oxidation, leading to colored impurities.[1]
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Polymerization products: Strong acidic conditions can sometimes lead to the polymerization of indoles.
Q2: What are the recommended general methods for purifying crude this compound?
A2: The most common and effective purification techniques for bromo-nitro indole derivatives are column chromatography and recrystallization. For high-purity requirements, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: While specific data for this compound is limited, for similar nitroindole derivatives, solvents such as methanol, ethanol, or acetonitrile have been used for recrystallization. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
Q4: What are the suggested conditions for column chromatography of this compound?
A4: For bromo-indole compounds, normal-phase column chromatography using silica gel is a standard procedure. A typical mobile phase would be a gradient of hexane and ethyl acetate or chloroform and methanol. The polarity of the solvent system should be adjusted based on the retention factor (Rf) of the compound on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system polarity.- Column overloading.- Irregular column packing. | - Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
| Compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol) in the mobile phase. |
| Compound Does Not Elute from the Column (Low Rf) | - Solvent system is not polar enough. | - Increase the proportion of the more polar solvent in the mobile phase. |
| Streaking or Tailing of the Compound Band | - Compound is sparingly soluble in the mobile phase.- Interaction with acidic silica gel. | - Add a small percentage of a more polar solvent to the mobile phase to improve solubility.- Consider using neutral alumina as the stationary phase if the compound is basic. |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No Crystal Formation Upon Cooling | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent. | - Concentrate the solution by evaporating some of the solvent.- Add a less polar co-solvent (anti-solvent) dropwise until turbidity is observed, then heat until clear and allow to cool slowly.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out (Formation of a liquid layer instead of crystals) | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly. | - Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Pure Compound | - The compound has significant solubility in the cold solvent.- Too much solvent was used. | - Cool the solution for a longer period or at a lower temperature.- Minimize the amount of solvent used to dissolve the crude product. Ensure dissolution occurs at or near the boiling point of the solvent. |
| Colored Impurities Remain in Crystals | - Impurities co-crystallize with the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter the hot solution before cooling. Be cautious as charcoal can also adsorb the product. |
Experimental Protocols
Based on procedures for structurally related compounds, the following are suggested starting protocols for the purification of this compound.
Protocol 1: Column Chromatography
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TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., hexane:ethyl acetate mixtures like 9:1, 4:1, 1:1) to find a system that gives an Rf value of approximately 0.3 for the desired compound.
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Column Packing: Prepare a slurry of silica gel in the least polar solvent of your chosen mobile phase (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column. Alternatively, load the concentrated solution directly onto the column.
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Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). Heat the mixture to the solvent's boiling point. If the compound dissolves completely, it is a suitable solvent.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical conditions used for the purification of related bromo- and nitro-indole derivatives, which can serve as a starting point for optimizing the purification of this compound.
| Compound | Purification Method | Stationary Phase | Mobile Phase / Solvent | Reference |
| 4-Bromo-6-fluoro-1H-indole | Filtration & Concentration | Diatomaceous Earth | Ethyl Acetate (for washing) | [2] |
| (4-Nitro-1H-indol-6-yl)phosphonates | Reductive Cyclization & Evaporation | - | - | [3] |
| Methyl indole-4-carboxylate | Column Chromatography | Silica Gel | Hexanes:CH₂Cl₂ (7:3 to 1:1) | [1] |
| 6-Bromoindole derivatives | Column Chromatography | Silica Gel | Petroleum ether:AcOEt (1:1) | [4] |
Visualizations
References
Technical Support Center: Nitration of Bromoindoles
Welcome to the technical support center for the nitration of bromoindoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the nitration of bromoindoles?
A1: The most prevalent side reactions include polynitration (the introduction of more than one nitro group), oxidation of the indole ring, and polymerization, especially under harsh acidic conditions. The formation of regioisomers other than the desired product is also a significant issue.[1][2]
Q2: How does the position of the bromine atom on the indole ring affect the nitration outcome?
A2: The position of the bromine atom influences the regioselectivity of the nitration. For instance, in the nitration of N-Boc-4-bromoindole, steric hindrance from the bromine at position 4 can lead to lower yields compared to its 4-chloro counterpart.[3] The electronic effect of the bromine atom, being an electron-withdrawing group, also deactivates the benzene ring, but the pyrrole ring remains the more reactive site for electrophilic substitution.
Q3: What is the primary cause of polymerization during the nitration of bromoindoles?
A3: Polymerization is a common side reaction for many indole derivatives, including bromoindoles, particularly when strong acids like nitric acid and sulfuric acid are used. The highly electron-rich indole ring can be protonated at the C3 position, which can initiate a cascade of reactions leading to the formation of insoluble, dark-colored polymeric materials.[1][4]
Q4: Can oxidation of the bromoindole occur during nitration?
A4: Yes, oxidation is a possible side reaction, especially when using strong nitrating agents like concentrated nitric acid. This can lead to the formation of oxindole byproducts.[5] The reaction temperature is a critical factor; higher temperatures tend to increase the rate of oxidation.
Q5: How can I control the regioselectivity of nitration on the bromoindole ring?
A5: Controlling regioselectivity is crucial and can be achieved by several methods. The use of an N-protecting group, such as Boc or Tosyl, can modulate the reactivity of the indole ring. Milder nitrating agents, such as acetyl nitrate or benzoyl nitrate, tend to favor nitration at the C3 position more selectively.[1] For directing nitration to other positions, specific synthetic strategies, such as using a blocking group, may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Mononitrated Bromoindole
| Possible Cause | Recommended Solution |
| Polymerization of the starting material | Avoid using strong acidic conditions (e.g., HNO₃/H₂SO₄). Employ milder, non-acidic nitrating agents like ammonium tetramethylnitrate with trifluoroacetic anhydride.[3] Perform the reaction at low temperatures (0°C or below) to minimize acid-catalyzed decomposition.[1] |
| Formation of multiple regioisomers | Optimize reaction conditions for the desired isomer. For C3 nitration, use milder reagents at low temperatures.[1] Consider using an N-protecting group to influence the regioselectivity. |
| Over-nitration leading to dinitro products | Carefully control the stoichiometry of the nitrating agent; use a minimal excess (e.g., 1.05-1.1 equivalents).[1] Maintain a low reaction temperature and monitor the reaction progress closely to quench it upon completion. |
| Steric hindrance | For substrates like 4-bromoindole where steric hindrance is a factor, optimizing the reaction time and temperature may be necessary. Acknowledging that yields may be inherently lower compared to less hindered analogs is also important.[3] |
Issue 2: Formation of Dinitrated Byproducts
| Possible Cause | Recommended Solution |
| Excessive amount of nitrating agent | Use a stoichiometric amount or only a slight excess of the nitrating agent.[1] |
| High reaction temperature | Perform the reaction at low temperatures (e.g., -20°C to 0°C) to decrease the rate of the second nitration.[1] |
| Highly reactive nitrating agent | Switch to a milder nitrating agent such as acetyl nitrate or benzoyl nitrate, which are less prone to causing over-nitration compared to mixed acids.[1] |
| Prolonged reaction time | Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Issue 3: Observation of Dark, Tarry, or Insoluble Material (Polymerization)
| Possible Cause | Recommended Solution |
| Use of strong acids | Employ non-acidic nitration conditions. A recommended system is ammonium tetramethylnitrate and trifluoroacetic anhydride in a suitable solvent like acetonitrile.[3] |
| Elevated reaction temperature | Ensure the reaction is conducted at the recommended low temperature and that the addition of reagents is done slowly to control any exotherm. |
| Impure starting materials or solvents | Use highly pure, dry solvents and ensure the bromoindole starting material is free of impurities that could catalyze polymerization. |
Quantitative Data Summary
The following table summarizes the yields of nitrated products for various substituted indoles under specific non-acidic nitration conditions. This data can help in predicting the outcome of bromoindole nitration and in optimizing reaction conditions.
| Substrate | Nitrating Agent System | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| N-Boc-indole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | N-Boc-3-nitroindole | 97 | [3] |
| N-Boc-4-chloroindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | N-Boc-4-chloro-3-nitroindole | 85 | [3] |
| N-Boc-4-bromoindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | N-Boc-4-bromo-3-nitroindole | 78 | [3] |
| 5-Bromoindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 5-Bromo-3-nitroindole | 95 | [4] |
| 6-Chloroindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 6-Chloro-3-nitroindole | 78 | [4] |
| 7-Methylindole | NMe₄NO₃ / (CF₃CO)₂O | CH₃CN | 0-5 | 7-Methyl-3-nitroindole | 75 | [4] |
Experimental Protocols
Protocol 1: Regioselective C3-Nitration of N-Boc-Bromoindoles under Non-Acidic Conditions
This protocol is adapted from a method developed for the regioselective nitration of various indoles and is suitable for N-Boc protected bromoindoles.[3]
Materials:
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N-Boc-bromoindole (e.g., N-Boc-4-bromoindole or N-Boc-5-bromoindole)
-
Ammonium tetramethylnitrate (NMe₄NO₃)
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Trifluoroacetic anhydride ((CF₃CO)₂O)
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Acetonitrile (CH₃CN), anhydrous
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Saturated aqueous sodium carbonate (Na₂CO₃) solution
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Ethyl acetate (EtOAc)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-Boc-bromoindole (1.0 mmol) and ammonium tetramethylnitrate (1.1 mmol) in anhydrous acetonitrile (10 mL).
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Cool the reaction mixture to 0-5°C using an ice bath.
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Slowly add a solution of trifluoroacetic anhydride (2.0 mmol) in anhydrous acetonitrile (5 mL) dropwise to the reaction mixture while maintaining the temperature between 0-5°C.
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Stir the reaction mixture at this temperature for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium carbonate solution until the effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel to yield the desired N-Boc-bromo-3-nitroindole.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for Indole Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for indole functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in indole functionalization reactions?
A1: Low yields in indole functionalization can arise from several factors. Key reasons include:
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Substrate Decomposition: Indoles can be sensitive to harsh reaction conditions, particularly strong acids or high temperatures, leading to decomposition.[1]
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Catalyst Deactivation: The catalyst, especially palladium complexes, can be deactivated by impurities, oxygen, or coordination with the indole product itself.[2]
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Poor Regioselectivity: Formation of multiple isomers consumes the starting material and reduces the yield of the desired product.
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Side Reactions: Dimerization or polymerization of the indole substrate, often catalyzed by acidic conditions, can significantly lower the yield of the desired functionalized product.
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Incomplete Reactions: Suboptimal reaction conditions such as insufficient temperature, incorrect solvent, or inadequate reaction time can lead to incomplete conversion of the starting materials.[3]
Q2: How can I control the regioselectivity of C-H functionalization on the indole ring?
A2: Controlling regioselectivity is a critical aspect of indole functionalization. Several strategies can be employed:
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Directing Groups: Attaching a directing group to the indole nitrogen is a powerful method to direct the functionalization to a specific position. For example, a phosphinoyl directing group can direct C-H activation to the C7 position in palladium-catalyzed arylations.[4] Similarly, a weakly coordinating trifluoroacetyl group can direct functionalization to the C4 position.[5]
-
Ligand Control: In transition metal-catalyzed reactions, the choice of ligand can significantly influence the regioselectivity. For instance, in the palladium-catalyzed oxidative Heck reaction of indole, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands can switch the selectivity from the C3 to the C2 position.[6]
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Solvent and Additive Effects: The reaction solvent and additives can also play a crucial role. In some palladium-catalyzed alkenylations of indoles, the solvent can influence whether C2 or C3 vinylation occurs.[7] Acidic or basic additives can also switch the selectivity between different reaction pathways in rhodium-catalyzed reactions.[5]
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Inherent Reactivity: In the absence of strong directing effects, the inherent electronic properties of the indole ring favor functionalization at the electron-rich C3 position, followed by the C2 position.[7]
Q3: What is the purpose of using a protecting group on the indole nitrogen?
A3: Protecting the indole nitrogen (N-H) serves several important functions:
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Preventing N-Functionalization: The N-H proton is acidic and can react with bases and electrophiles. Protection prevents undesired N-alkylation or N-arylation.
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Improving Solubility and Stability: Some protecting groups can enhance the solubility of the indole substrate in organic solvents and increase its stability under the reaction conditions.
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Directing C-H Functionalization: As mentioned above, many protecting groups also function as directing groups to control regioselectivity.
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Modulating Electronic Properties: Electron-withdrawing protecting groups decrease the electron density of the indole ring, which can prevent side reactions like oxidation.
Q4: What are common side reactions in indole functionalization and how can they be minimized?
A4: Common side reactions include:
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Dimerization and Polymerization: This is often acid-catalyzed. Minimizing the use of strong acids, using N-protecting groups, and optimizing the reaction time can reduce this issue.
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Hydrodehalogenation: In cross-coupling reactions, the halogen on the coupling partner can be replaced by a hydrogen atom. This can be minimized by the careful choice of base and solvent, and by using bulky, electron-rich phosphine ligands.[2]
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Homocoupling: The coupling of two molecules of the aryl halide or two molecules of the indole can occur. Rigorous degassing of the reaction mixture to remove oxygen can help suppress this side reaction.[2]
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Over-alkylation/acylation: In Friedel-Crafts reactions, introduction of an activating alkyl group can lead to polyalkylation. Using an excess of the aromatic substrate can minimize this. Friedel-Crafts acylation is less prone to this issue as the acyl group is deactivating.[8]
Troubleshooting Guides
Guide 1: Low Yield in Palladium-Catalyzed C-H Arylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion, starting materials remain | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly prepared or purchased catalyst and ligands. Optimize the palladium-to-ligand ratio.[2] |
| Suboptimal reaction conditions | Screen different solvents (e.g., dioxane, toluene, DMF). Optimize the reaction temperature and time.[9] | |
| Ineffective base | Screen different bases (e.g., K3PO4, Cs2CO3, NaOt-Bu). The choice of base can be critical for reactivity.[10] | |
| Formation of significant byproducts | Biphenyl formation (homocoupling of aryl halide) | Decrease the catalyst loading and increase the reaction time.[11] Ensure the reaction is thoroughly degassed. |
| Indole homocoupling | Use an N-protected indole to reduce its reactivity. | |
| Poor regioselectivity | Inappropriate ligand or directing group | If a specific regioisomer is desired, employ a suitable directing group on the indole nitrogen. Screen different phosphine or N-heterocyclic carbene ligands.[6] |
Guide 2: Issues in Friedel-Crafts Acylation of Indoles
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or very low yield | Deactivated indole ring | The presence of strongly electron-withdrawing groups on the indole ring can inhibit the reaction.[12] Consider using a more reactive indole derivative if possible. |
| Inactive Lewis acid catalyst | The Lewis acid (e.g., AlCl3) is moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Use a fresh bottle of the Lewis acid.[12] | |
| Insufficient catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone complexes with it.[12] | |
| Formation of multiple products | Polyacylation | While less common than in alkylation, it can occur with highly activated indoles. The introduction of the first acyl group deactivates the ring, making a second acylation less likely.[12] |
| Reaction stalls | Product-catalyst complexation | As the product forms, it complexes with the Lewis acid, effectively removing it from the catalytic cycle. Ensure at least a stoichiometric amount of catalyst is used.[12] |
Guide 3: Catalyst Deactivation in Cross-Coupling Reactions
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction stops before completion, formation of palladium black | Oxidation of Pd(0) to inactive Pd(II) | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2] |
| Ligand degradation | Some phosphine ligands can be unstable at high temperatures. Consider using more robust ligands, such as N-heterocyclic carbenes. | |
| Formation of off-cycle, inactive palladium complexes | The indole substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalysis. The choice of ligand is crucial to prevent the formation of such dormant species.[10] | |
| Poisoning by impurities | Ensure all starting materials, solvents, and reagents are of high purity. Impurities containing sulfur or other coordinating groups can poison the catalyst. |
Data Presentation: Optimization of Reaction Conditions
Table 1: Comparison of Bases in Palladium-Catalyzed N-Arylation of Indole
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOt-Bu | Toluene | 100 | 24 | 95 |
| 2 | K3PO4 | Toluene | 100 | 24 | 85 |
| 3 | Cs2CO3 | Toluene | 100 | 24 | 70 |
| 4 | Et3N | Toluene | 100 | 24 | <10 |
Reaction conditions: Indole (1.0 mmol), Aryl Bromide (1.2 mmol), Pd2(dba)3 (2 mol %), Ligand (4 mol %). Data is illustrative and based on trends reported in the literature.[10]
Table 2: Influence of Solvent and Temperature on BF3-OEt2 Catalyzed C3-Alkylation of Indole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Ethanol | 60 | 12 | Low | | 2 | Methanol | 60 | 12 | ~30 | | 3 | Acetonitrile | 60 | 12 | ~60 | | 4 | 1,2-Dichloroethane | 60 | 12 | ~70 | | 5 | Ethyl Acetate | 60 | 6 | 78 |
Reaction conditions: 1H-indole (1.0 mmol), Maleimide (1.0 mmol), BF3OEt2 (0.5 mmol). Data adapted from literature reports.[13]
Table 3: Optimization of Reaction Time and Temperature for Fischer Indolization
| Entry | Temperature (°C) | Time (min) | Conversion (%) |
| 1 | 100 | 15 | Ineffective |
| 2 | 125 | 5 | 95 |
| 3 | 125 | 15 | 97 |
| 4 | 150 | 5 | 95 |
| 5 | 150 | 10 | >99 |
Reaction conditions: Phenylhydrazine hydrochloride (1 eq.), Butanone (1.05 eq.) in THF under microwave irradiation. Data adapted from literature reports.[14]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Indoles
-
To an oven-dried resealable reaction tube, add CuI (5 mol %), the indole (1.00 mmol), and K3PO4 (2.1 mmol).
-
The tube is evacuated and backfilled with argon.
-
Add the aryl halide (1.20 equiv), a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10-20 mol %), and toluene (1 mL) under a stream of argon.
-
Seal the reaction tube and stir the contents in an oil bath at 110 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (2-3 mL).
-
Filter the mixture through a plug of silica gel, eluting with additional ethyl acetate (10-20 mL).
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired N-arylindole.
Protocol 2: Phosphine-Free Palladium-Catalyzed C2-Arylation of (N-H)-Indoles
-
In a glovebox, add Pd(OAc)2 (5 mol %), CsOAc (2.0 equiv), and the iodoarene (1.5 equiv) to a vial.
-
Add a solution of the indole (1.0 equiv) in DMA (to make a 5.0 M solution).
-
Seal the vial and heat the mixture at 125 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution and purify the crude product by flash column chromatography.
Protocol 3: Rhodium(III)-Catalyzed C4-Amidation of Indole-Oximes
-
To a screw-capped vial, add the indole-oxime (0.2 mmol, 1.0 equiv), [RhCp*Cl2]2 (2.5 mol %), and AgSbF6 (10 mol %).
-
Evacuate the vial and backfill with nitrogen.
-
Add the dioxazolone (1.2 equiv) and 1,2-dichloroethane (1.0 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to afford the C4-amidated indole.
Visualizations
Caption: Troubleshooting workflow for addressing low yields in indole functionalization.
Caption: Simplified mechanism for Palladium-catalyzed C-H functionalization of indole.[1][7]
Caption: Key steps in the Friedel-Crafts acylation of indole.[15]
References
- 1. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(iii)-catalyzed C–H activation at the C4-position of indole: switchable hydroarylation and oxidative Heck-type reactions of maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02246B [pubs.rsc.org]
- 7. soc.chim.it [soc.chim.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis and Stability of Nitroindole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of nitroindole compounds. Nitroindoles are valuable building blocks in medicinal chemistry, but their synthesis can be hampered by decomposition. This guide offers practical solutions to mitigate these issues and ensure the successful synthesis and storage of these important molecules.
Frequently Asked Questions (FAQs)
Q1: My nitroindole compound appears discolored (e.g., darker yellow or brown) over time. What is the cause and how can I prevent it?
Discoloration is a common indicator of decomposition. The primary causes are exposure to light, elevated temperatures, and incompatible solvent conditions.[1] To prevent this:
-
Prepare fresh solutions before use whenever possible.
-
Protect from light: Store stock solutions and solid compounds in amber vials or containers wrapped in aluminum foil.[1]
-
Low-temperature storage: For short-term storage, keep solutions at low temperatures, such as -20°C or -80°C.[1] Solid 7-nitroindole is typically stored between 2°C and 8°C.[1]
-
Avoid prolonged storage in solution: If long-term storage is necessary, it is best to store the compound as a dry solid.[1]
Q2: I am observing low yields and the formation of dark, insoluble tars during the nitration of indole. What is happening and how can I improve my reaction?
Direct nitration of the indole ring is often problematic due to the high reactivity of the pyrrole ring, which can lead to polymerization and the formation of tars, especially under acidic conditions. To circumvent this, an indirect method involving the protection of the indole nitrogen is recommended. This approach proceeds by first reducing the indole to an indoline, followed by a sequence of protection, nitration, and deprotection/aromatization steps.
Q3: My nitration reaction is not regioselective, yielding a mixture of nitroindole isomers. How can I control the position of nitration?
Regioselectivity in indole nitration is highly dependent on the reaction conditions. To achieve selectivity:
-
For 3-nitroindoles: Use N-protected indoles and a nitrating agent like acetyl nitrate at low temperatures.[2]
-
For 7-nitroindoles: A specialized indirect method is often required. This involves the synthesis of an indoline intermediate, followed by protection, nitration, and subsequent deprotection and aromatization.
Q4: I am having trouble with the deprotection of my N-protected nitroindole. The reaction is either incomplete or leads to decomposition. What should I do?
The electron-withdrawing nature of the nitro group can make some protecting groups more difficult to remove and the nitroindole core itself can be sensitive to harsh deprotection conditions.
-
For N-Boc deprotection: If you observe decomposition under strong acidic conditions, consider milder, basic conditions such as sodium methoxide in methanol.
-
For N-Cbz deprotection: If catalytic hydrogenation is failing, it could be due to catalyst poisoning or reduction of the nitro group. In such cases, consider alternative, non-reductive cleavage methods.
Q5: My purified nitroindole compound shows unexpected peaks in HPLC or LC-MS analysis. What could be the source of these impurities?
The appearance of unexpected peaks can be due to:
-
Formation of degradation products: This can occur if the compound is unstable under the analytical conditions or during storage.
-
Presence of impurities in the starting material: Always ensure the purity of your starting materials.
-
Side products from the synthesis: Depending on the synthetic route, various side products can be formed. For example, in the Bartoli indole synthesis, anilines can be major byproducts if the nitroarene is not ortho-substituted.
Troubleshooting Guides
Problem: Low Yield in Nitroindole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion | Suboptimal reaction conditions (temperature, time, concentration). | Systematically optimize reaction parameters. Start with small-scale trial reactions. |
| Impure reagents or solvents. | Use high-purity reagents and dry solvents. | |
| Atmospheric moisture or oxygen sensitivity. | Ensure proper inert atmosphere techniques (e.g., nitrogen or argon blanket). | |
| Significant formation of side products | Incorrect regioselectivity of nitration. | Use N-protecting groups and appropriate nitrating agents for the desired isomer. |
| Over-nitration leading to dinitro-products. | Carefully control the stoichiometry of the nitrating agent and maintain low reaction temperatures. | |
| Product decomposition during workup or purification | Instability of the product under the workup conditions (e.g., pH, temperature). | Monitor the reaction for product degradation over time and consider milder workup and purification methods. |
| Decomposition on silica gel during column chromatography. | Consider using a different stationary phase or deactivating the silica gel with a small amount of a suitable amine. |
Quantitative Data on Nitroindole Stability
Comprehensive quantitative stability data for many nitroindole derivatives is limited in publicly available literature. Researchers are advised to perform their own stability studies for their specific compounds and experimental conditions. The following table provides a template with hypothetical data for 7-Nitroindole to illustrate how such data can be presented.
| Condition | Solvent | Temperature | Duration | % Recovery (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 85% | Ring-opened products |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | 70% | Ring-opened products |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 24 hours | 90% | N-oxides |
| Thermal Degradation (Solid) | - | 105°C | 24 hours | 98% | Minor unspecified products |
| Thermal Degradation (Solution) | Methanol | 60°C | 24 hours | 92% | Minor unspecified products |
| Photolytic Degradation | Methanol | Photostability Chamber | - | 75% | Radical-induced products |
Experimental Protocols
Protocol 1: General Procedure for N-Protection of Indole
To prevent side reactions and control regioselectivity during nitration, the indole nitrogen should be protected. A common protecting group is the Boc (tert-butyloxycarbonyl) group.
-
Dissolution: Dissolve the indole in a suitable anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Cool the solution to 0°C and add a strong base such as sodium hydride (NaH) portion-wise.
-
Addition of Protecting Group: After stirring for 30-60 minutes, add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Forced Degradation Study of 7-Nitroindole
This protocol can be adapted to assess the stability of other nitroindole compounds under various stress conditions.[1]
-
Stock Solution Preparation: Prepare a stock solution of 7-nitroindole in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Heat a solid sample of 7-nitroindole at 105°C for 24 hours. Separately, heat a solution in methanol at 60°C for 24 hours.[1]
-
Photolytic Degradation: Expose a solution of 7-nitroindole in methanol to a light source in a photostability chamber.[1]
-
-
Sample Preparation for Analysis: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Visualizations
Caption: Troubleshooting workflow for nitroindole synthesis.
Caption: Common degradation pathways for nitroindoles.
Caption: Decision tree for nitroindole synthesis strategy.
References
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions for the Fischer indole synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the Fischer indole synthesis?
Low yields in the Fischer indole synthesis can be attributed to several factors. The reaction is known to be sensitive to the electronic properties of substituents on both the phenylhydrazine and the carbonyl compound.[1] For instance, certain electron-donating groups on the carbonyl component can promote a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[1][2][3] Additionally, the reaction is sensitive to parameters like temperature and acid strength, meaning non-optimal conditions can significantly lower the yield.[1][4][5] The formation of byproducts, such as those from aldol condensation, can also consume starting materials.[4][5]
Q2: How can I control the regioselectivity when using an unsymmetrical ketone?
Controlling regioselectivity with unsymmetrical ketones is a known challenge influenced by steric effects and the acidity of the medium.[1] The choice and concentration of the acid catalyst play a crucial role in the product ratio.[1][6] For example, with methyl ethyl ketone, weaker acids may favor the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product.[1][7] Using bulky substituents on either the ketone or the phenylhydrazine can also help direct the cyclization to the less sterically hindered position.[1]
Q3: My reaction failed completely. What are the likely reasons?
Complete failure of the synthesis can happen, especially with certain substitution patterns. The synthesis of C3-N-substituted indoles, for example, is notoriously difficult with this method.[1][2] Highly electron-rich phenylhydrazines or carbonyl substrates with strong electron-donating groups can favor N-N bond cleavage to the point that no indole is formed.[1][2][3] Other potential issues include the instability of the starting hydrazone under the reaction conditions or the degradation or polymerization of the indole product in a strong acid.[1]
Q4: What is the effect of substituents on the phenylhydrazine ring?
The electronic nature of substituents on the aryl ring of the phenylhydrazine significantly impacts the reaction rate. Electron-donating groups increase the electron density of the ring, which generally speeds up the reaction.[8][9] Conversely, electron-withdrawing groups decrease the ring's electron density, which can slow down or even inhibit the reaction.[8][9][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Justification & Details |
| Impure Starting Materials | Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds. | Impurities can lead to unwanted side reactions, consuming reactants and lowering the yield of the desired indole.[4] |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[4][11][12][13][14] | The ideal catalyst is substrate-dependent. Polyphosphoric acid (PPA) is often a highly effective catalyst and solvent system.[4] |
| Incorrect Reaction Temperature | Monitor the reaction by TLC to find the optimal temperature. Consider microwave-assisted synthesis. | The reaction often requires heat, but excessively high temperatures can cause decomposition of starting materials and products.[4][15] Microwave heating can often improve yields and drastically reduce reaction times.[4] |
| Inappropriate Solvent | Test different solvents. Polar aprotic solvents like DMSO or acetic acid are common choices.[4] | The solvent can influence reaction rate and yield. In some cases, running the reaction neat (without solvent) may be effective.[4] |
| Atmosphere Sensitivity | For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents potential oxidative side reactions that can decompose starting materials or the indole product.[4] |
| N-N Bond Cleavage | Use a milder Lewis acid catalyst (e.g., ZnCl₂) and carefully control the temperature. | Electron-donating groups on the carbonyl substrate can weaken the N-N bond, leading to cleavage instead of the desired rearrangement.[2][3] |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution | Justification & Details |
| Side Reactions (e.g., Aldol, Friedel-Crafts) | Optimize reaction conditions (temperature, time, acid concentration).[4] | Fine-tuning the reaction parameters can minimize the formation of undesired byproducts. |
| Mixture of Regioisomers | Adjust the acid catalyst and concentration. Weaker acids often favor the kinetic product, while stronger acids favor the thermodynamic product.[1][7] | The choice of acid can steer the enamine formation towards the less or more substituted side of an unsymmetrical ketone. |
| Oxidative Decomposition | Perform the reaction under an inert atmosphere. | Indoles can be susceptible to oxidation, which leads to colored impurities and reduced yield.[1] |
Issue 3: Purification Difficulties
| Potential Cause | Recommended Solution | Justification & Details |
| Complex Reaction Mixture | Attempt to crystallize the crude product. If that fails, utilize column chromatography with a carefully selected eluent system. | Multiple products with similar polarities can make separation challenging.[16] Experiment with different solvent systems on a TLC plate first to find optimal separation conditions. |
| Product Tailing on Silica Gel | Add a small amount of a basic modifier like triethylamine (TEA) to the eluent. | The indole nitrogen can interact with acidic silica gel, causing streaking. A basic modifier can mitigate this effect. |
| Product Instability | Minimize exposure to strong acids during workup and purification. | Some substituted indoles can be sensitive to acid and may degrade on silica gel or during an acidic workup. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation : In a round-bottom flask, dissolve the arylhydrazine hydrochloride (1.0 equivalent) and the ketone or aldehyde (1.0-1.2 equivalents) in a suitable solvent such as ethanol or glacial acetic acid.[12]
-
Acid Catalyst Addition : Add the chosen acid catalyst. This can range from a few drops of concentrated sulfuric acid to a larger quantity of polyphosphoric acid (which can also serve as the solvent).
-
Reaction : Heat the mixture to the optimal temperature (often reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Heating can be performed using a standard heating mantle or a microwave reactor for potentially faster reaction times and higher yields.[4]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. If using a strong acid catalyst, carefully neutralize the mixture by pouring it over ice and adding a base (e.g., NaOH or NaHCO₃ solution) until the pH is neutral or slightly basic.
-
Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Visual Guides
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; low_yield [label="Low or No Yield", fillcolor="#FBBC05", fontcolor="#202124"]; side_products [label="Multiple Side Products", fillcolor="#FBBC05", fontcolor="#202124"]; purification_issue [label="Purification Difficulty", fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions for Low Yield check_purity [label="Check Starting Material Purity", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_catalyst [label="Optimize Acid Catalyst", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Temperature & Time", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inert_atm [label="Use Inert Atmosphere", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Solutions for Side Products optimize_conditions [label="Fine-Tune Conditions\n(Temp, Time, Conc.)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; control_regio [label="Adjust Acid for Regiocontrol", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Purification recrystallize [label="Attempt Recrystallization", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimize_chromatography [label="Optimize Chromatography\n(Eluent, Additives)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> low_yield; start -> side_products; start -> purification_issue;
low_yield -> {check_purity, optimize_catalyst, optimize_temp, inert_atm} [arrowhead=vee]; side_products -> {optimize_conditions, control_regio, inert_atm} [arrowhead=vee]; purification_issue -> {recrystallize, optimize_chromatography} [arrowhead=vee]; } enddot Caption: A troubleshooting workflow for common Fischer indole synthesis problems.
// Node Definitions reactants [label="Arylhydrazine\n+ Ketone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; enamine [label="Tautomerization\nto Enamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rearrangement [label="[11][11]-Sigmatropic\nRearrangement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aromatization [label="Re-aromatization", fillcolor="#FBBC05", fontcolor="#202124"]; cyclization [label="Intramolecular\nCyclization", fillcolor="#34A853", fontcolor="#FFFFFF"]; elimination [label="NH₃ Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; indole [label="Substituted\nIndole", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reactants -> hydrazone [label=" Acid"]; hydrazone -> enamine [label=" H⁺"]; enamine -> rearrangement [label=" Heat"]; rearrangement -> aromatization; aromatization -> cyclization; cyclization -> elimination [label=" -NH₃"]; elimination -> indole; } enddot Caption: A simplified overview of the key steps in the Fischer indole synthesis mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. testbook.com [testbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Fischer Indole Synthesis [organic-chemistry.org]
- 16. reddit.com [reddit.com]
Technical Support Center: Palladium-Catalyzed Cross-Coupling of Indoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to byproduct formation in the palladium-catalyzed cross-coupling of indoles.
General Troubleshooting and FAQs
Q1: My palladium-catalyzed cross-coupling reaction with an indole substrate is giving low yield and multiple spots on my TLC. What are the general issues to consider?
A1: Low yields and multiple byproducts in palladium-catalyzed cross-coupling reactions involving indoles can stem from several factors. Key areas to investigate include:
-
Catalyst Deactivation: Palladium catalysts can be sensitive. Ensure your reagents and solvents are pure and free of potential catalyst poisons. The indole N-H itself can sometimes interact with the catalyst; in such cases, N-protection might be beneficial.
-
Reaction Conditions: Sub-optimal conditions are a frequent cause of byproduct formation. Carefully screen parameters such as the choice of palladium precursor, ligand, base, solvent, and reaction temperature.
-
Substrate Stability: Indole substrates, especially those with certain functional groups, might not be stable under the reaction conditions, leading to degradation or undesired side reactions.
-
Atmosphere Control: Many palladium-catalyzed reactions are sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).
Suzuki-Miyaura Coupling: Troubleshooting Guides
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is not without its challenges, particularly when working with indole substrates. Common byproducts include those from protodeboronation, dehalogenation, and homocoupling.
Issue 1: Protodeboronation of the Boronic Acid/Ester
Q2: I am observing a significant amount of the protonated (de-borylated) version of my boronic acid coupling partner. What causes this and how can I minimize it?
A2: Protodeboronation is the cleavage of the C–B bond, which is replaced by a C–H bond, effectively quenching the nucleophilic partner. This is a common side reaction, especially with heteroaryl boronic acids.[1][2]
-
Potential Causes:
-
Harsh Reaction Conditions: High temperatures, strong bases, and the presence of excess water can accelerate protodeboronation.[1]
-
Instability of Boronic Acids: Boronic acids are generally more susceptible to protodeboronation than their ester derivatives.[1]
-
Slow Transmetalation: If the desired transmetalation step is slow, the boronic acid has more time to undergo decomposition pathways like protodeboronation.
-
-
Troubleshooting Strategies:
-
Switch to a More Stable Boron Reagent: Using boronate esters, such as pinacol (Bpin) or MIDA boronates, can significantly increase stability and reduce protodeboronation.[1][2][3]
-
Modify Reaction Conditions:
-
Use a milder base (e.g., K₂CO₃ or K₃PO₄ instead of stronger bases).
-
Lower the reaction temperature if possible.
-
Minimize the amount of water in the solvent system, although a small amount is often necessary for efficient transmetalation.[1]
-
-
Use an Excess of the Boron Reagent: Employing a slight excess (1.2–1.5 equivalents) of the boronic acid/ester can help to compensate for some loss.[1]
-
Issue 2: Dehalogenation of the Haloindole
Q3: My starting haloindole is being converted back to the parent indole (without the halogen). How can I prevent this dehalogenation?
A3: Dehalogenation is a reductive process where the halogen on your electrophile is replaced by a hydrogen atom. This side reaction is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[4] The mechanism often involves the formation of a palladium-hydride species.[5]
-
Potential Causes:
-
Source of Hydride: The palladium-hydride species can be formed from the base, solvent (especially alcohols), or trace amounts of water.
-
N-H Acidity: For N-H free indoles, deprotonation by the base increases the electron density of the ring, which can make it more susceptible to certain side reactions.[5]
-
-
Troubleshooting Strategies:
-
Protect the Indole Nitrogen: If feasible, protecting the indole N-H with a group like Boc, SEM, or tosyl can prevent issues related to its acidity and improve reaction outcomes.[1]
-
Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors. For example, using an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent like dioxane or toluene is often a good choice.
-
Ensure Anaerobic Conditions: Meticulously degas your reaction mixture to remove any oxygen, which can sometimes play a role in catalyst decomposition pathways that lead to dehalogenation.
-
Add Bromide Salts: In some cases, the addition of bromide salts has been shown to suppress dehalogenation, though the mechanism is not universally understood.[4]
-
Issue 3: Homocoupling of the Boronic Acid
Q4: I am observing a byproduct that corresponds to the dimerization of my boronic acid reagent. How can I avoid this?
A4: The homocoupling of boronic acids is another common side reaction that competes with the desired cross-coupling.
-
Potential Causes:
-
Oxygen Exposure: The presence of oxygen can promote the oxidative homocoupling of boronic acids.
-
Catalyst System: Certain palladium catalysts and reaction conditions may favor homocoupling over cross-coupling.
-
-
Troubleshooting Strategies:
-
Strict Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to minimize oxygen levels.
-
Optimize Catalyst and Ligand: Screen different palladium sources and ligands. Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination step over side reactions.
-
Control Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the cross-coupling reaction.
-
| Issue | Parameter | Modification | Product:Byproduct Ratio | Reference |
| Protodeboronation | Boron Reagent | Arylboronic Acid vs. Arylboronate Pinacol Ester | Often improved with ester | [1][2] |
| Protodeboronation | Temperature | 80-85°C vs. Room Temperature | Higher temp can favor cross-coupling | [6] |
| Dehalogenation | N-H of Indole | Unprotected vs. N-Protected | N-protection can suppress dehalogenation | [5] |
Heck Reaction: Troubleshooting Guides
A primary challenge in the Heck reaction of indoles is controlling the regioselectivity of the alkenylation, with C2 and C3 positions being the most common sites of reaction.
Issue 4: Poor Regioselectivity (C2 vs. C3 Alkenylation)
Q5: My Heck reaction on an N-H or N-substituted indole is giving a mixture of C2 and C3-alkenylated products. How can I control the regioselectivity?
A5: The regioselectivity of the Heck reaction on indoles is highly dependent on the reaction conditions, particularly the ligand used. Without a controlling ligand, C3-alkenylation is often the major product.[7][8][9]
-
Potential Causes:
-
Intrinsic Reactivity: The C3 position of indole is often more electron-rich and sterically accessible, leading to a natural preference for C3 functionalization.
-
Ligand Effects: The choice of ligand can dramatically alter the regiochemical outcome by influencing the C-H activation step.
-
-
Troubleshooting Strategies:
-
Ligand Selection: This is the most critical factor. For C2-selectivity, specialized ligands like sulfoxide-2-hydroxypyridine (SOHP) have been developed. In contrast, using DMSO as a ligand or running the reaction ligandless often favors C3-alkenylation.[7][8][9]
-
N-Directing Groups: Attaching a directing group to the indole nitrogen, such as a pyridyl group, can direct the palladium catalyst to the C2 position, leading to high C2 selectivity.[10]
-
| Ligand | Solvent | C2:C3 Ratio | Yield (%) | Reference |
| None | Toluene | >1:99 | 85 | [11] |
| SOHP-1 | Toluene | 95:5 | 92 | [11] |
| SOHP-2 | Dioxane | 10:90 | 78 | [11] |
Sonogashira Coupling: Troubleshooting Guides
A common byproduct in the Sonogashira coupling of haloindoles with terminal alkynes is the homocoupling of the alkyne, often referred to as Glaser coupling.
Issue 5: Alkyne Homocoupling (Glaser Coupling)
Q6: My Sonogashira reaction is producing a significant amount of the symmetrical 1,3-diyne from the homocoupling of my terminal alkyne. How can I suppress this?
A6: The copper(I) co-catalyst, typically used in Sonogashira reactions, is also a catalyst for the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[12][13][14]
-
Potential Causes:
-
Copper(I) Co-catalyst: The presence of Cu(I) is the primary cause of this side reaction.
-
Oxygen: Trace amounts of oxygen can facilitate the oxidative dimerization of the copper acetylide intermediate.
-
-
Troubleshooting Strategies:
-
Use Copper-Free Conditions: Copper-free Sonogashira protocols are well-established and are often the preferred method for substrates prone to homocoupling. These reactions typically require a highly active palladium catalyst/ligand system.[15][16]
-
Strict Anaerobic Conditions: If using a copper co-catalyst, it is crucial to rigorously exclude oxygen from the reaction mixture through degassing and maintaining an inert atmosphere.
-
Control of Reaction Conditions: Lowering the reaction temperature and using the minimum necessary amount of the copper co-catalyst can also help to reduce homocoupling.
-
Buchwald-Hartwig Amination: Troubleshooting Guides
For indole substrates, a key challenge in the Buchwald-Hartwig amination is achieving selective N-arylation over C-arylation.
Issue 6: Competing C-Arylation
Q7: I am attempting an N-arylation of indole, but I am getting a mixture of N-arylindole, C-arylindole, and sometimes doubly arylated products. How can I improve the selectivity for N-arylation?
A7: The acidic N-H proton of indole can be deprotonated, leading to an ambident nucleophile. While N-arylation is often desired, C-arylation (typically at C3) can be a competing pathway.
-
Potential Causes:
-
Ambident Nucleophilicity of the Indolide Anion: The deprotonated indole can react at either the nitrogen or the C3 position.
-
Reaction Conditions: The choice of base, ligand, and solvent can influence the N vs. C selectivity.
-
-
Troubleshooting Strategies:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often crucial for promoting the desired N-arylation.[17][18]
-
Base Selection: Strong, non-nucleophilic bases like NaOt-Bu are often effective. For more sensitive substrates, K₃PO₄ can be a good alternative.[18]
-
Solvent: Aprotic solvents like toluene or dioxane are commonly used and can influence the selectivity.
-
Protecting Group Strategy: If selective N-arylation remains challenging, an alternative is to perform a C-H arylation first and then, if needed, a subsequent N-arylation.
-
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling of 3-Bromo-1H-indole-2-carbaldehyde to Minimize Side Reactions
This protocol is a starting point for the coupling of a sensitive indole substrate, aiming to minimize dehalogenation and protodeboronation.
-
Reagents & Materials:
-
3-Bromo-1H-indole-2-carbaldehyde (1.0 eq.)
-
Arylboronate pinacol ester (1.5 eq.)
-
K₃PO₄ (finely ground, 3.0 eq.)
-
PdCl₂(dppf) (3 mol%)
-
Anhydrous 1,4-dioxane and water (e.g., 10:1 ratio)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add 3-bromo-1H-indole-2-carbaldehyde, the arylboronate pinacol ester, and K₃PO₄.
-
Add the PdCl₂(dppf) catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of a Haloindole
This protocol is designed to avoid the common side reaction of alkyne homocoupling.
-
Reagents & Materials:
-
Haloindole (e.g., 5-iodoindole, 1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₄ (5 mol%)
-
Triethylamine (Et₃N, 2.5 eq.)
-
Anhydrous THF or DMF
-
Schlenk flask and inert gas line (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask, add the haloindole and the palladium catalyst.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an organic solvent like ethyl acetate and wash with water to remove amine salts.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Suzuki Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jiaolei.group [jiaolei.group]
- 10. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
stability issues of 4-Bromo-6-nitro-1H-indole under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-Bromo-6-nitro-1H-indole, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic environments?
Indoles, in general, are susceptible to degradation in acidic conditions, primarily through acid-catalyzed polymerization. The electron-rich pyrrole ring of the indole nucleus can be protonated, initiating a chain reaction that leads to the formation of insoluble polymers, often observed as a dark precipitate or "tar." For this compound, the presence of electron-withdrawing bromo and nitro groups can influence this reactivity, but the fundamental instability of the indole core in strong acid remains a concern.
Q2: How do the bromo and nitro substituents affect the stability of the indole ring in acid?
The bromo and nitro groups are electron-withdrawing, which can deactivate the benzene ring towards electrophilic substitution.[1] However, their effect on the pyrrole ring's basicity is also a key factor. While these groups may slightly reduce the susceptibility of the indole nitrogen to protonation compared to unsubstituted indole, the inherent reactivity of the indole core often still leads to degradation in strong acidic media.
Q3: What are the visible signs of degradation of this compound in my acidic reaction mixture?
Common indicators of degradation include:
-
A noticeable color change in the solution, often to a darker shade (e.g., brown, black).
-
The formation of a precipitate or insoluble material.
-
The appearance of multiple new spots on a Thin Layer Chromatography (TLC) analysis of the reaction mixture.
-
A significant decrease in the yield of the desired product, accompanied by the presence of complex byproducts in analytical data (e.g., HPLC, LC-MS, NMR).
Q4: Are there any specific acidic reagents that are known to be particularly harsh for indoles?
Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), especially at high concentrations and elevated temperatures, are known to promote indole degradation.[1] Lewis acids can also induce polymerization. While trifluoroacetic acid (TFA) is often used in reactions involving indoles, such as in peptide synthesis, it can also cause degradation, and its concentration and the reaction temperature should be carefully controlled.[2][3]
Troubleshooting Guides
Issue 1: Rapid Color Change and Precipitation Observed Upon Addition of Acid
| Potential Cause | Recommended Solution |
| Acid-catalyzed polymerization | - Lower the reaction temperature before and during the addition of the acid. - Add the acid dropwise with vigorous stirring to avoid localized high concentrations. - Consider using a milder acid or a lower concentration of the current acid. |
| Reaction with solvent | - Ensure the solvent is dry and deoxygenated, as the presence of water or oxygen can sometimes contribute to side reactions under acidic conditions. |
| High reaction temperature | - Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. |
Issue 2: Low Yield of Desired Product with Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Degradation of starting material or product | - Minimize the reaction time in the acidic medium. - Analyze the reaction at intermediate time points using TLC or LC-MS to determine the optimal reaction time. - Consider a different synthetic route that avoids strongly acidic conditions. |
| Side reactions | - Protect the indole nitrogen (e.g., with a Boc or tosyl group) before subjecting the molecule to acidic conditions. The protecting group can be removed in a subsequent step under milder conditions. |
| Inappropriate work-up procedure | - Quench the reaction by neutralizing the acid with a cooled, dilute base (e.g., sodium bicarbonate solution) as soon as the reaction is complete. - Extract the product promptly into an organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Specific Acidic Medium
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Incubation: In separate vials, add a known volume of the stock solution to the acidic medium to be tested. The final concentration of the indole should be suitable for the chosen analytical method.
-
Time Points: Incubate the vials at the desired experimental temperature. At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr), take an aliquot from each vial.
-
Quenching and Sample Preparation: Immediately quench the reaction by diluting the aliquot into a mobile phase or a solution containing a neutralizing agent.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Analysis: Plot the peak area of the this compound against time to determine the rate of degradation.
Data Presentation
Table 1: Influence of Acid Type and Concentration on Indole Stability (General Observations)
| Acid | Concentration | Temperature | Expected Stability of Indole Core |
| Trifluoroacetic Acid (TFA) | 1-10% in DCM | Room Temperature | Generally moderate, but degradation can occur over time. |
| Hydrochloric Acid (HCl) | 1M (aqueous) | Room Temperature | Low to moderate; risk of polymerization. |
| Sulfuric Acid (H₂SO₄) | Concentrated | Elevated | Very low; rapid polymerization is likely. |
| Acetic Acid | Glacial | Room Temperature | Generally high; often used as a solvent for indole reactions. |
Note: This table provides general expectations for indole stability. The actual stability of this compound may vary.
Visualizations
Caption: Troubleshooting logic for addressing instability issues.
Caption: Simplified degradation pathway of indoles in acid.
Caption: Workflow for experimentally determining stability.
References
purification of 4-Bromo-6-nitro-1H-indole using column chromatography
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-6-nitro-1H-indole using column chromatography. Below you will find experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
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Separatory funnel or solvent reservoir
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:Ethyl Acetate) and adjust the polarity to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.
-
Visualize the spots under a UV lamp. The desired product, being a nitro-aromatic compound, should be UV active.
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material (a general rule is a 20:1 to 50:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low-polarity hexane/ethyl acetate mixture).
-
Pour the slurry into the column, ensuring even packing without air bubbles. Gently tap the column to facilitate uniform settling.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a solvent that will dissolve it well but is also relatively non-polar (e.g., dichloromethane or ethyl acetate).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined from the initial TLC analysis (e.g., 4:1 Hexane:Ethyl Acetate).
-
If the separation is not optimal, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid product.
-
Data Presentation:
| Parameter | Recommended Value/Solvent |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane / Ethyl Acetate |
| Initial Eluent Ratio | 4:1 (Hexane:Ethyl Acetate) |
| Elution Mode | Isocratic or Gradient |
| TLC Rf Target | ~0.2-0.3 |
| Visualization | UV light (254 nm) |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Question 1: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and how can I fix it?
Answer: Streaking is a common issue with indole derivatives, particularly those with electron-withdrawing groups, due to their potential acidity and interaction with the slightly acidic silica gel.
-
Solution 1: Deactivate the Silica Gel. Add a small amount of triethylamine (~0.5-1%) to your eluent system (both for TLC and the column). This will neutralize the acidic sites on the silica gel and reduce strong interactions, resulting in sharper bands.
-
Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
Question 2: The compound is not moving off the baseline of the TLC plate, even with a high concentration of ethyl acetate.
Answer: This indicates that the mobile phase is not polar enough to elute your compound.
-
Solution: While hexane/ethyl acetate is a good starting point, for highly polar impurities or if the product itself is retained strongly, you may need to introduce a more polar solvent. Try adding a small percentage of methanol to the ethyl acetate. For example, a mobile phase of 95:5 ethyl acetate:methanol could be effective.
Question 3: My purified product is a yellow or brownish color, but I expected a different color. Is it impure?
Answer: Nitro-containing aromatic compounds are often yellow in color. However, a brownish tint could indicate the presence of impurities or some degradation.
-
Troubleshooting:
-
Check for Impurities: Analyze the colored product by TLC. If you see a single spot, the color is likely inherent to the molecule. If multiple spots are present, further purification may be necessary.
-
Potential Degradation: Indoles can be sensitive to light and air. Ensure the purification is performed relatively quickly and that the purified compound is stored in a dark, cool place, preferably under an inert atmosphere.
-
Question 4: I am not getting a good separation between my product and an impurity with a very similar Rf value.
Answer: Separating compounds with similar polarities is a common challenge in chromatography.
-
Solution 1: Optimize the Mobile Phase. Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.
-
Solution 2: Use a Longer Column. A longer column provides more surface area for interactions, which can enhance the separation of closely eluting compounds.
-
Solution 3: Isocratic vs. Gradient Elution. If you are using a gradient, try a very shallow gradient or isocratic elution with the optimized solvent system. This can sometimes provide better resolution for closely related compounds.[1][2][3]
Question 5: What are the likely impurities I might encounter?
Answer: The most common synthesis of this compound involves the nitration of 4-bromo-1H-indole. Potential impurities could include:
-
Unreacted Starting Material: 4-bromo-1H-indole.
-
Isomeric Products: Nitration could potentially occur at other positions on the indole ring, leading to isomers such as 4-bromo-5-nitro-1H-indole or 4-bromo-7-nitro-1H-indole. These isomers will likely have similar polarities, making separation challenging.
-
Di-nitrated Products: Over-nitration could lead to di-nitro-bromo-indole species, which would be significantly more polar.
Visualizations
References
characterization of impurities in 4-Bromo-6-nitro-1H-indole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-6-nitro-1H-indole. Our goal is to help you anticipate and address common challenges, particularly the formation and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for the synthesis of substituted indoles like this compound is the Leimgruber-Batcho indole synthesis. This two-step process typically starts with an ortho-nitrotoluene derivative. For the target molecule, a plausible starting material is 4-bromo-2-methyl-5-nitroaniline, which can be converted to a suitable 2-methyl-4-bromo-6-nitrotoluene precursor. The general scheme involves the formation of an enamine from the ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring.
Q2: What are the most common impurities I might encounter in the synthesis of this compound?
During the Leimgruber-Batcho synthesis of this compound, several impurities can arise:
-
Starting Material: Unreacted 4-bromo-2-methyl-6-nitrotoluene.
-
Enamine Intermediate: Incomplete reductive cyclization can lead to the persistence of the N,N-dimethyl-2-(4-bromo-6-nitro-phenyl)-vinyl-amine intermediate.
-
Isomeric Impurities: Depending on the purity of the starting materials and reaction conditions, formation of other bromo-nitro-indole isomers is possible, though the Leimgruber-Batcho synthesis generally offers good regioselectivity.
-
Over-reduction Products: During the reductive cyclization, the nitro group can be further reduced beyond the amine, leading to various side products.
-
Polymeric Byproducts: Indoles, particularly under acidic conditions or at elevated temperatures, can be prone to polymerization, resulting in intractable tars.
Q3: How can I best monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, the highly colored enamine intermediate, and the final indole product. The disappearance of the starting material and the enamine intermediate indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q4: What are the recommended purification techniques for the final product?
The primary method for purifying crude this compound is column chromatography on silica gel. A solvent gradient of ethyl acetate in hexane is typically effective in separating the desired product from less polar starting materials and more polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of the enamine intermediate | 1. Inactive N,N-dimethylformamide dimethyl acetal (DMF-DMA).2. Insufficient reaction temperature or time.3. Presence of moisture in the reaction. | 1. Use fresh or properly stored DMF-DMA.2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.3. Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete reductive cyclization (presence of enamine intermediate in the final product) | 1. Inactive reducing agent (e.g., old Raney Nickel or Palladium catalyst).2. Insufficient amount of reducing agent.3. Insufficient reaction time or temperature for the cyclization. | 1. Use fresh, active reducing agent.2. Increase the equivalents of the reducing agent.3. Increase the reaction time or temperature, monitoring by TLC for the disappearance of the enamine. |
| Formation of a dark, intractable tar | Acid-catalyzed polymerization of the indole product. | 1. Ensure the work-up conditions are not overly acidic.2. Purify the crude product promptly after the reaction.3. Avoid excessive heat during solvent removal. |
| Presence of multiple spots on TLC after purification | 1. Formation of isomeric impurities.2. Degradation of the product on silica gel. | 1. Optimize the regioselectivity of the initial nitration and bromination steps to obtain pure starting material.2. Use a less acidic grade of silica gel or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Representative Leimgruber-Batcho Synthesis of this compound
Step 1: Formation of the Enamine Intermediate
-
To a solution of 4-bromo-2-methyl-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq) and pyrrolidine (0.5 eq).
-
Heat the reaction mixture at 110-120 °C for 4-6 hours, monitoring the consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine intermediate, which is often a dark red solid or oil. This intermediate can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine intermediate in a suitable solvent such as methanol or a mixture of tetrahydrofuran (THF) and methanol.
-
Add a catalytic amount of Palladium on carbon (10 mol%) or Raney Nickel.
-
Introduce a hydrogen atmosphere (balloon or Parr hydrogenator) and stir the mixture vigorously at room temperature for 12-24 hours. Alternatively, hydrazine hydrate can be used as the hydrogen source with Raney Nickel.
-
Monitor the reaction by TLC for the disappearance of the enamine intermediate.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Analytical Method: HPLC-UV for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Methanol |
Expected Retention Times (Illustrative):
| Compound | Retention Time (min) |
| 4-bromo-2-methyl-6-nitrotoluene (Starting Material) | ~ 15 |
| Enamine Intermediate | ~ 12 |
| This compound (Product) | ~ 10 |
| More polar impurities | < 8 |
Characterization of Impurities
| Impurity | Identification Method | Expected Observations |
| Starting Material (4-bromo-2-methyl-6-nitrotoluene) | GC-MS, 1H NMR | GC-MS will show the corresponding molecular ion peak. 1H NMR will show a characteristic singlet for the methyl protons. |
| Enamine Intermediate | LC-MS, 1H NMR | LC-MS will show the molecular ion peak of the enamine. 1H NMR will show characteristic signals for the vinyl protons and the N,N-dimethyl group. |
| Isomeric Impurities | LC-MS, 1H & 13C NMR | LC-MS can distinguish isomers if they have different fragmentation patterns. 2D NMR techniques (COSY, HMBC, NOESY) are crucial for unambiguous structural assignment of isomers. |
Visualizations
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Bromo- vs. 4-Chloro-6-Nitro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Chemical modification of the indole ring, such as the introduction of halogen and nitro substituents, is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these molecules. This guide focuses on a theoretical comparison of two such analogs: 4-bromo-6-nitro-1H-indole and 4-chloro-6-nitro-1H-indole, exploring how the subtle difference between a bromo and a chloro substituent at the 4-position might influence their biological profiles.
Physicochemical Properties: A Foundation for Biological Action
The physicochemical properties of a compound are critical determinants of its biological activity, influencing its solubility, membrane permeability, and ability to interact with molecular targets. While experimental data for these specific compounds are limited, we can predict their properties based on their structural features.
| Property | This compound | 4-Chloro-6-nitro-1H-indole | Significance in Biological Activity |
| Molecular Formula | C₈H₅BrN₂O₂ | C₈H₅ClN₂O₂ | Defines the elemental composition. |
| Molecular Weight | 241.04 g/mol | 196.59 g/mol | Affects diffusion rates and can influence binding affinity. |
| Predicted LogP | Higher | Lower | A measure of lipophilicity. Higher LogP often correlates with better cell membrane permeability but can also lead to lower solubility and increased non-specific binding. |
| Polar Surface Area | ~61.6 Ų | ~61.6 Ų | Primarily determined by the nitro group and indole N-H. Influences membrane permeability and solubility. Identical PSA suggests similar passive diffusion potential. |
| Acidity (pKa of N-H) | Predicted to be slightly more acidic | Predicted to be slightly less acidic | The strong electron-withdrawing effects of the nitro and halogen groups increase the acidity of the indole N-H proton, potentially influencing hydrogen bonding interactions with biological targets. |
Comparative Analysis of Predicted Biological Activity
The overall biological activity of these molecules is a composite of contributions from the indole core, the nitro group, and the halogen substituent.
The Role of the 6-Nitro Group
The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the indole ring.[3] It is a common feature in many biologically active compounds and can be considered both a pharmacophore and a potential toxicophore.[3][4]
-
Mechanism of Action: In many antimicrobial and some anticancer agents, the nitro group acts as a prodrug. It can be enzymatically reduced within cells, particularly under hypoxic conditions found in some bacteria and tumors, to form reactive nitroso and hydroxylamine intermediates.[3] These reactive species can induce cellular damage by covalently modifying DNA and proteins, leading to cell death.[3]
-
Receptor Interactions: The oxygen atoms of the nitro group are excellent hydrogen bond acceptors, which can contribute to the binding affinity of the molecule to its biological target.[3][4]
The Halogen at Position 4: The Bromo vs. Chloro Distinction
The key difference between the two molecules lies in the halogen at the 4-position. This single atomic substitution can have profound effects on the compound's biological activity.
-
Size and Steric Effects: Bromine is significantly larger than chlorine (Van der Waals radii: Br ≈ 1.85 Å, Cl ≈ 1.75 Å). This size difference can be critical for target binding. If the binding pocket of a target enzyme or receptor is sterically constrained, the smaller chloro-derivative might fit better and exhibit higher activity. Conversely, if the pocket is larger, the bromo-derivative might make more extensive van der Waals contacts, leading to enhanced affinity.
-
Lipophilicity: Substitution with bromine generally increases the lipophilicity of a molecule more than chlorine does.[5] Therefore, this compound is expected to be more lipophilic than its chloro counterpart. This could lead to better penetration of cell membranes but may also increase its binding to plasma proteins and non-specific cellular components, which can affect its bioavailability and toxicity profile.
-
Electronic Effects: Both chlorine and bromine are electron-withdrawing groups due to their electronegativity. Chlorine is more electronegative than bromine, leading to a stronger inductive electron-withdrawing effect. This can influence the acidity of the indole N-H and the overall electron distribution of the aromatic system, potentially altering interactions with the biological target.
-
Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic "donor" to a nucleophilic atom (like oxygen or nitrogen) in a biological target.[5] The strength of this interaction generally increases with the polarizability and size of the halogen atom (I > Br > Cl > F).[6] Consequently, the bromine atom in this compound is a better halogen bond donor than the chlorine atom in the chloro-analog.[5][6] If a halogen bond is a key interaction for biological activity, the bromo-derivative would be expected to exhibit higher potency.
Hypothetical Therapeutic Applications
Based on the activities of related nitroindoles, these compounds could be investigated for several therapeutic applications:
-
Antimicrobial Agents: The presence of the nitroaromatic system is a classic feature of many antibiotics. These compounds could be tested against a panel of pathogenic bacteria and fungi.
-
Anticancer Agents: The indole nucleus is a scaffold for numerous anticancer drugs that target various signaling pathways.[2] Indole derivatives are known to inhibit key cellular processes like cell proliferation and induce apoptosis by interfering with pathways such as the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.[1][7] The nitro group could confer selective toxicity towards hypoxic tumor cells.
Experimental Protocols
To experimentally validate and compare the biological activities of these two compounds, the following standard in vitro assays are recommended.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[8][9]
Materials:
-
96-well microtiter plates
-
Test compounds (4-bromo- and 4-chloro-6-nitro-1H-indole) dissolved in DMSO
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a suspension of the microorganism in sterile broth. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]
-
Compound Dilution: Prepare a stock solution of each compound in DMSO. In a 96-well plate, perform a two-fold serial dilution of each compound in the broth medium to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.[10]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing a measure of cytotoxicity or cytostatic activity.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the various concentrations of the compounds. Include a vehicle control (cells treated with DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.
Visualizations
Caption: General experimental workflow for the initial biological evaluation of novel chemical compounds.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jms.ump.edu.pl [jms.ump.edu.pl]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Influence of Halogenation and Nitro-Group Substitution on the Biological Activity of Indoles: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative analysis of halogenated nitroindoles, a class of compounds demonstrating significant potential across various therapeutic areas, including antimicrobial and anticancer applications.
The indole scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of bioactive compounds.[1] The introduction of halogen atoms and nitro groups to this core structure profoundly influences the molecule's physicochemical properties and, consequently, its biological activity.[1][2] Halogenation can enhance lipophilicity, metabolic stability, and molecular recognition, while the nitro group can act as a bioisostere or be involved in specific mechanisms of action, such as bioreduction to cytotoxic species.[2][3]
Comparative Analysis of Antimicrobial Activity
Halogenated nitroindoles have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] The presence of both a halogen and a nitro group on the indole ring appears to be a key determinant of their antimicrobial efficacy.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative halogenated nitroindole derivatives against various microorganisms, providing a basis for direct comparison of their potency.
| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |
| Halogenated Nitro Derivatives | Staphylococcus aureus | 15.6 - 62.5 | [3] |
| Halogenated Nitro Derivatives | Candida sp. | 15.0 - 62.5 | [3] |
Structure-Activity Relationship Insights
The data suggests a strong correlation between the substitution pattern of the indole ring and the resulting biological activity.
-
Influence of Halogenation: Halogenation is a well-established strategy in medicinal chemistry to improve a compound's pharmacological profile.[2] For indole derivatives, halogenation has been shown to enhance antimicrobial potency.[2] The position and nature of the halogen substituent can significantly impact activity. For instance, in a study of mono-halogenated indoles, 5-iodoindole demonstrated potent activity in eradicating bacterial persisters and inhibiting biofilm formation.[2]
-
Role of the Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the indole ring. A proposed mechanism for the antimicrobial activity of nitro-containing indoles involves the intracellular reduction of the nitro group.[3] This reduction generates toxic reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which lead to oxidative stress and ultimately cell death.[3]
Experimental Protocols
The determination of antimicrobial activity, as summarized in the table above, is typically conducted using standard broth microdilution methods.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
A two-fold serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Candida albicans).
-
Positive (microorganism in medium without the compound) and negative (medium only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Key Processes
To better understand the synthesis and mechanism of action of these compounds, the following diagrams illustrate a generalized synthetic workflow and the proposed antimicrobial mechanism.
Caption: A generalized workflow for the synthesis of 3-nitroindoles.[3]
Caption: Proposed antimicrobial mechanism of nitroindoles.[3]
Conclusion
The structure-activity relationship of halogenated nitroindoles is a critical area of research with significant implications for drug discovery. The strategic placement of halogen atoms and nitro groups on the indole scaffold can lead to potent biological activity. Further investigation into the synthesis and evaluation of a wider range of derivatives is warranted to fully elucidate the SAR and to develop novel therapeutic agents. The data and methodologies presented in this guide offer a foundational understanding for researchers in this field.
References
A Spectroscopic Comparison of Isomeric Bromo-Nitro-Indoles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of isomeric molecules is a critical step in elucidating structure-activity relationships and ensuring the development of targeted therapeutics. This guide provides a comprehensive spectroscopic comparison of isomeric bromo-nitro-indoles, compounds of significant interest in medicinal chemistry due to their potential biological activities.
Data Presentation: A Comparative Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for various bromo-nitro-indole isomers. The data has been compiled from various sources and serves to illustrate the expected spectral characteristics. It is important to note that the exact spectral values can vary based on the solvent used, the concentration, and the specific instrumentation.
Table 1: ¹H NMR Spectroscopic Data of Bromo-Nitro-Indole Isomers (Expected Chemical Shift Ranges in ppm)
| Position | 4-Bromo-5-nitro-indole | 4-Bromo-6-nitro-indole | 5-Bromo-4-nitro-indole | 5-Bromo-6-nitro-indole | 6-Bromo-4-nitro-indole | 6-Bromo-5-nitro-indole |
| NH | 8.2 - 8.5 | 8.1 - 8.4 | 8.2 - 8.5 | 8.1 - 8.4 | 8.2 - 8.5 | 8.1 - 8.4 |
| H-2 | 7.3 - 7.6 | 7.2 - 7.5 | 7.3 - 7.6 | 7.2 - 7.5 | 7.3 - 7.6 | 7.2 - 7.5 |
| H-3 | 6.5 - 6.8 | 6.4 - 6.7 | 6.5 - 6.8 | 6.4 - 6.7 | 6.5 - 6.8 | 6.4 - 6.7 |
| H-4 | - | ~7.8 (d) | ~8.0 (d) | - | ~7.9 (d) | - |
| H-5 | ~8.1 (d) | - | - | ~8.2 (s) | - | ~8.3 (s) |
| H-6 | ~7.4 (d) | - | ~7.5 (d) | - | - | ~7.6 (d) |
| H-7 | ~7.9 (d) | ~8.0 (d) | ~7.6 (d) | ~7.7 (d) | ~7.5 (d) | ~7.4 (d) |
Note: The chemical shifts are estimations based on data from related bromo- and nitro-indole compounds. The multiplicity is indicated in parentheses (s = singlet, d = doublet). Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data of Bromo-Nitro-Indole Isomers (Expected Chemical Shift Ranges in ppm)
| Position | 4-Bromo-5-nitro-indole | 4-Bromo-6-nitro-indole | 5-Bromo-4-nitro-indole | 5-Bromo-6-nitro-indole | 6-Bromo-4-nitro-indole | 6-Bromo-5-nitro-indole |
| C-2 | 125 - 128 | 124 - 127 | 125 - 128 | 124 - 127 | 125 - 128 | 124 - 127 |
| C-3 | 102 - 105 | 101 - 104 | 102 - 105 | 101 - 104 | 102 - 105 | 101 - 104 |
| C-3a | 128 - 131 | 127 - 130 | 128 - 131 | 127 - 130 | 128 - 131 | 127 - 130 |
| C-4 | ~115 (C-Br) | ~118 (C-Br) | ~145 (C-NO₂) | ~115 | ~148 (C-NO₂) | ~120 |
| C-5 | ~142 (C-NO₂) | ~120 | ~112 (C-Br) | ~122 | ~120 | ~140 (C-NO₂) |
| C-6 | ~120 | ~144 (C-NO₂) | ~125 | ~142 (C-NO₂) | ~115 (C-Br) | ~118 (C-Br) |
| C-7 | ~115 | ~112 | ~118 | ~115 | ~110 | ~113 |
| C-7a | 135 - 138 | 134 - 137 | 135 - 138 | 134 - 137 | 135 - 138 | 134 - 137 |
Note: The chemical shifts are estimations based on data from related bromo- and nitro-indole compounds. The positions of the bromine and nitro groups significantly influence the chemical shifts of the aromatic carbons.
Table 3: IR, UV-Vis, and Mass Spectrometry Data of Bromo-Nitro-Indole Isomers
| Spectroscopic Technique | Characteristic Features |
| IR Spectroscopy | N-H stretch: 3300-3500 cm⁻¹ (broad) Aromatic C-H stretch: 3000-3100 cm⁻¹ N-O stretch (nitro): 1500-1550 cm⁻¹ (asymmetric), 1335-1385 cm⁻¹ (symmetric) C=C stretch (aromatic): 1450-1600 cm⁻¹ C-N stretch: 1250-1350 cm⁻¹ C-Br stretch: 500-600 cm⁻¹ |
| UV-Vis Spectroscopy | Most isomers are expected to exhibit one or more broad absorption peaks in the near-UV range (300–400 nm).[1] The position of the nitro group can influence the absorption maximum, with 4-nitroindoles potentially showing absorption extending further into the visible range.[1] |
| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for bromine (approximately equal intensity for M and M+2 peaks). Common fragmentation patterns include the loss of NO, NO₂, and HCN.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. Below are general protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified bromo-nitro-indole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Solid Samples (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette.[3] The concentration should be adjusted to obtain an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Spectral Range: Typically 200-600 nm for these compounds.
-
Blank: Use the pure solvent as a blank to zero the absorbance.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak is analyzed to determine the molecular weight, and the fragmentation pattern is used to deduce the structure. The isotopic pattern of bromine is a key diagnostic feature.
Mandatory Visualization
Experimental Workflow
The general workflow for the spectroscopic analysis of isomeric bromo-nitro-indoles is a systematic process involving synthesis, purification, and characterization.
Signaling Pathway
Bromo-indole derivatives have been shown to modulate various signaling pathways, with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway being a notable target.[4] This pathway is crucial in regulating inflammatory responses, and its inhibition by bromo-indoles highlights their therapeutic potential.
References
4-Bromo-6-nitro-1H-indole: A Comparative Analysis of its Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its inherent ability to mimic the adenine region of ATP allows for competitive binding to the kinase ATP-binding site, thereby modulating cellular signaling pathways critical in diseases such as cancer.[3] This guide provides a comparative validation perspective for 4-Bromo-6-nitro-1H-indole as a potential kinase inhibitor, leveraging data from structurally related indole derivatives to contextualize its potential efficacy and outlining the experimental framework for its validation.
While direct kinase inhibition data for this compound is not extensively available in the public domain, the well-established role of substituted indoles as potent kinase inhibitors provides a strong rationale for its investigation.[1][2] Strategic substitutions on the indole ring are known to significantly influence potency and selectivity against various kinases.[1][2] This document serves as a foundational guide for researchers interested in exploring the therapeutic potential of this and similar compounds.
Comparative Inhibitory Activity of Indole-Based Kinase Inhibitors
To establish a benchmark for the potential of this compound, the following table summarizes the inhibitory activities of several notable indole-based compounds against key oncogenic kinases. These compounds, while structurally distinct, highlight the potency achievable with the indole scaffold.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Assay Type |
| Indole Analog 1 | VEGFR-2 | 78 | Enzymatic Assay |
| Indole-based Compound | PI3K | Sub-micromolar | In vitro kinase assay |
| Pyrrolo[2,3-d]pyrimidine Analog | JAK2 | 57.6 | Kinase Inhibition Assay |
| 7-Azaindole Derivative | ROCK | <10 (Ki) | Biochemical Assay |
| Indolin-2-one Derivative | VEGFR-2, EGFR, CDK-2, CDK-4 | Varies (nM range) | Enzymatic Assay |
This table is a representative summary. IC50 values can vary based on specific assay conditions.
Experimental Protocols
The validation of a novel kinase inhibitor requires rigorous in vitro and cellular assays. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - TR-FRET)
This assay quantitatively measures the inhibition of a target kinase by measuring the phosphorylation of a specific substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a purified kinase.
Materials:
-
Purified recombinant target kinase
-
Biotinylated peptide substrate
-
ATP
-
Test compound (serially diluted in DMSO)
-
Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated XL665 (FRET acceptor)
-
384-well low-volume microplates
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound, purified kinase, and biotinylated peptide substrate in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect substrate phosphorylation by adding a solution containing the terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Signal Reading: After a final incubation period, measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: The TR-FRET signal is proportional to the extent of substrate phosphorylation. Calculate the percentage of kinase activity relative to a DMSO control and plot it against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Cellular Phosphorylation Assay
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[5]
Objective: To evaluate the on-target efficacy of a test compound in a cellular environment.
Materials:
-
Cancer cell line known to have an activated target kinase pathway
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the target substrate
-
ELISA or Western blot reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with PBS and then lyse them to release cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
Detection of Phosphorylation:
-
ELISA: Use a sandwich ELISA with a capture antibody for the total substrate and a detection antibody specific for the phosphorylated form.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.
-
-
Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate protein. Determine the concentration of the inhibitor that causes a 50% reduction in substrate phosphorylation.[5]
Signaling Pathway and Experimental Workflow
Indole derivatives frequently target key signaling cascades implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7] The following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors and the general workflow for inhibitor validation.
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by an indole-based kinase inhibitor.
Caption: High-level experimental workflow for the validation of a potential kinase inhibitor.
References
- 1. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 4-Bromo-6-nitro-1H-indole and Standard Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical anticancer efficacy of the novel compound 4-Bromo-6-nitro-1H-indole against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to the absence of direct experimental data for this compound in publicly available literature, this comparison utilizes extrapolated data based on the known activities of structurally similar indole derivatives to provide a framework for potential future research and evaluation.
Executive Summary
Indole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] The introduction of electron-withdrawing groups, such as nitro (NO2) and bromo (Br) substituents, to the indole scaffold has been shown to modulate its biological activity. This guide explores the hypothetical efficacy of this compound in key areas of anticancer activity—cytotoxicity, induction of apoptosis, and cell cycle arrest—and compares it to the known performance of Doxorubicin, Cisplatin, and Paclitaxel. This document is intended to serve as a foundational resource for researchers interested in the further investigation and development of novel indole-based anticancer therapeutics.
Data Presentation: Comparative Efficacy Metrics
The following tables summarize the hypothetical quantitative data for this compound alongside established data for Doxorubicin, Cisplatin, and Paclitaxel. The data for this compound is illustrative and based on the reported activities of similar indole compounds.
Table 1: Cytotoxicity (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | MCF-7 (Breast) | 8.5 |
| A549 (Lung) | 12.2 | |
| HCT116 (Colon) | 10.8 | |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 1.5 |
| A549 (Lung) | 0.8 - 2.0 | |
| HCT116 (Colon) | 0.2 - 1.0 | |
| Cisplatin | MCF-7 (Breast) | 5 - 20 |
| A549 (Lung) | 2 - 10 | |
| HCT116 (Colon) | 1 - 8 | |
| Paclitaxel | MCF-7 (Breast) | 0.002 - 0.01 |
| A549 (Lung) | 0.005 - 0.02 | |
| HCT116 (Colon) | 0.001 - 0.008 |
Table 2: Induction of Apoptosis
This table indicates the percentage of apoptotic cells following treatment with the respective compounds at their approximate IC50 concentrations for 48 hours.
| Compound | Cancer Cell Line | % Apoptotic Cells (Early + Late) |
| This compound (Hypothetical) | MCF-7 (Breast) | 45% |
| Doxorubicin | MCF-7 (Breast) | 60% |
| Cisplatin | MCF-7 (Breast) | 55% |
| Paclitaxel | MCF-7 (Breast) | 65% |
Table 3: Cell Cycle Analysis
This table shows the percentage of cells in each phase of the cell cycle after 24 hours of treatment with the respective compounds at their IC50 concentrations.
| Compound | Cancer Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| This compound (Hypothetical) | MCF-7 (Breast) | 55% | 20% | 25% (G2/M Arrest) |
| Doxorubicin | MCF-7 (Breast) | 30% | 15% | 55% (G2/M Arrest) |
| Cisplatin | MCF-7 (Breast) | 40% | 35% (S-phase Arrest) | 25% |
| Paclitaxel | MCF-7 (Breast) | 15% | 10% | 75% (G2/M Arrest) |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]
-
Compound Treatment: Treat cells with various concentrations of the test compound and control drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[7][8]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[9][10]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[9][10]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[11]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of action for known anticancer drugs and a hypothetical pathway for this compound.
Experimental Workflows
Caption: Standard workflows for key in vitro anticancer assays.
Logical Relationships in Drug Efficacy Comparison
Caption: Logical flow for comparing the efficacy of a novel compound with established drugs.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the extensive research on related indole derivatives suggests its potential as a promising candidate for further investigation. The hypothetical data presented in this guide, when placed in the context of the known efficacy of Doxorubicin, Cisplatin, and Paclitaxel, provides a framework for designing and interpreting future studies. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to explore the therapeutic potential of this and other novel indole compounds. Further research, including in vitro and in vivo studies, is essential to validate these hypotheses and fully elucidate the anticancer profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. benchchem.com [benchchem.com]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
The Position of Bromine and Nitro Groups on the Indole Ring: A Comparative Guide to Bioactivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of bromine and nitro group substitution positions on the biological activity of the indole scaffold. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to inform the rational design of novel indole-based therapeutics.
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. The introduction of substituents, such as bromine and nitro groups, can dramatically modulate the biological activity of the resulting derivatives. The position of these substituents on the indole ring is a critical determinant of their therapeutic potential, influencing their anticancer, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes experimental data to objectively compare the impact of bromine and nitro group placement on the bioactivity of indole derivatives.
Anticancer Activity: A Tale of Two Halogens and a Nitro Group
The position of bromine and nitro substituents on the indole ring significantly influences their anticancer efficacy. While data for a direct comparison of all positional isomers across the same cancer cell lines is limited, a compilation of findings from various studies highlights key trends.
5-Bromoindole derivatives have emerged as potent anticancer agents, with some acting as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation.[1][2] In contrast, 5- and 7-nitroindole derivatives have been shown to exert their anticancer effects through the downregulation of the c-Myc oncogene and the induction of reactive oxygen species (ROS).[3][4][5][6]
Table 1: Comparative Anticancer Activity (IC50, µM) of Bromo- and Nitro-Substituted Indole Derivatives
| Indole Derivative Class | Cancer Cell Line | 4-substituted (IC50 in µM) | 5-substituted (IC50 in µM) | 6-substituted (IC50 in µM) | 7-substituted (IC50 in µM) | Reference |
| Bromoindoles | ||||||
| 5-bromo-7-azaindolin-2-one derivatives | A549 (Lung) | Not Reported | 3.103 - 65.054 | Not Reported | Not Reported | [1] |
| Skov-3 (Ovarian) | Not Reported | 3.721 - >50 | Not Reported | Not Reported | [1] | |
| HepG2 (Liver) | Not Reported | 2.357 - 49.036 | Not Reported | Not Reported | [1] | |
| 4-Amino-6-bromoindole | - | - | - | Not Reported | - | [7] |
| Nitroindoles | ||||||
| Pyrrolidine-substituted 5-nitroindole | HeLa (Cervical) | Not Reported | 5.08 | Not Reported | Not Reported | [3][4][5] |
| Substituted 7-nitroindole-2-carboxylic acid | Various | Not Reported | Not Reported | Not Reported | Varies | [3] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Antimicrobial Activity: Halogen Placement is Key to Combating Microbes
The position of bromine on the indole ring has a pronounced effect on the antimicrobial properties of the resulting compounds. Studies on positional isomers of other antimicrobial compounds have shown that such structural changes can significantly impact efficacy and selectivity.[8][9][10][11] For bromoindoles, the 6-bromo substitution, in particular, has been associated with enhanced antibacterial activity.[12] The mechanism of action for some of these derivatives involves the permeabilization and depolarization of the bacterial membrane.[12]
Data on the comparative antimicrobial activity of nitroindole positional isomers is less prevalent in the reviewed literature.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Bromo-Substituted Indole Derivatives
| Indole Derivative Class | Bacterial Strain | 4-substituted (MIC in µg/mL) | 5-substituted (MIC in µg/mL) | 6-substituted (MIC in µg/mL) | 7-substituted (MIC in µg/mL) | Reference |
| 6-bromoindolglyoxylamide polyamine derivatives | Escherichia coli | Not Reported | Not Reported | Enhanced activity | Not Reported | [12] |
| Staphylococcus aureus | Not Reported | Not Reported | Active | Not Reported | [12] | |
| Pseudomonas aeruginosa | Not Reported | Not Reported | Active | Not Reported | [12] |
Note: "Enhanced activity" indicates a qualitative improvement in antimicrobial effect as reported in the cited literature.
Enzyme Inhibition: A Targeted Approach
The inhibitory activity of substituted indoles against specific enzymes is a promising avenue for therapeutic development. While comprehensive comparative data for all positional isomers of bromo- and nitroindoles is not yet available, specific examples highlight the potential of these scaffolds. For instance, certain 5-bromoindole derivatives are effective inhibitors of EGFR tyrosine kinase.[1][2]
Further research is needed to systematically evaluate how the position of bromine and nitro groups on the indole ring influences their inhibitory potency and selectivity against a broader range of enzymes.
Experimental Protocols
To ensure the reproducibility and comparability of bioactivity data, detailed and standardized experimental protocols are essential.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Figure 1: General workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. "Positional isomers of biphenyl antimicrobial peptidomimetic amphiphile" by Andrew J. Tague, Papanin Putsathit et al. [ro.ecu.edu.au]
- 12. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Bromo-6-nitro-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic properties. The introduction of bromo- and nitro-substituents to this core can modulate the electronic and steric properties, often leading to enhanced biological activity. This guide provides a comparative overview of the efficacy of 4-bromo-6-nitro-1H-indole derivatives and structurally related compounds, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of data on the specific this compound structure, this report extends its analysis to other relevant bromo- and nitro-indole derivatives to provide a broader understanding of their structure-activity relationships.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of bromo- and nitro-indole derivatives has been evaluated against a range of cancer cell lines and microbial pathogens. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer activity and the minimum inhibitory concentration (MIC) for antimicrobial effects, offering a clear comparison of their potency.
Anticancer Activity
| Compound ID/Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 5-Nitroindole Derivatives | |||
| Compound 5 | HeLa (Cervical Cancer) | 5.08 ± 0.91 | [1] |
| Compound 7 | HeLa (Cervical Cancer) | 5.89 ± 0.73 | [1] |
| Indole Nitroolefins | |||
| Compound 14 | 22Rv1 (Prostate Cancer) | 10.94 | [2] |
| Compound 16 | 22Rv1 (Prostate Cancer) | 1.53 | [2] |
| Indole-2-carboxamides | |||
| Compound 5c | Multiple Cell Lines | GI50 range: 0.026 - 0.086 | [3] |
| Compound 5d | Multiple Cell Lines | GI50 range: 0.027 - 0.081 | [3] |
| Heteroannulated Indole Derivatives | |||
| Compound 5c | HeLa (Cervical Cancer) | 13.41 | [3] |
| Compound 5d | HeLa (Cervical Cancer) | 14.67 | [3] |
Antimicrobial Activity
| Compound ID/Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivative (3d) | Staphylococcus aureus (MRSA) | 3.125 | [4] |
| Candida krusei | 3.125 | [4] | |
| Indole-thiadiazole derivative (2c) | Bacillus subtilis | 3.125 | [4] |
| Staphylococcus aureus (MRSA) | >3.125 | [4] | |
| Halogenated Indole Derivatives | Candida krusei | 3.125 | [4] |
In Vivo Efficacy: Emerging Evidence
While in vitro studies provide crucial initial data, in vivo models are essential for evaluating the therapeutic potential of a compound in a whole organism. Data on the in vivo efficacy of bromo-nitro-indole derivatives is still emerging. However, a study on indole nitroolefins has demonstrated significant antitumor effects in a preclinical model.
A study on indole nitroolefins showed that compounds 14 and 16 significantly suppressed tumor growth in a mouse xenograft model of urological cancer.[2] Specifically, treatment with these compounds resulted in a notable reduction in both tumor volume and weight.[2]
Summary of In Vivo Anticancer Activity of Indole Nitroolefins
| Compound | Animal Model | Dosing | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Compound 14 | Urological Cancer Xenograft | 10 mg/kg (intraperitoneal) | 49.2 | 42.0 | [2] |
| Compound 16 | Urological Cancer Xenograft | 10 mg/kg (intraperitoneal) | 45.6 | 49.1 | [2] |
It is important to note that while some indole derivatives have shown promise in preclinical in vivo studies, further research, including pharmacokinetic and toxicology studies, is necessary to establish their clinical potential.[5][6]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key in vitro assays.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[8][9]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Potential signaling pathways modulated by bromo-nitro-indole derivatives.
Caption: A generalized workflow for the evaluation of drug candidates.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Comparative Docking Analysis of Nitroindole Derivatives in Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the binding affinities and interaction patterns of nitroindole derivatives against key therapeutic targets. This guide summarizes recent in silico docking studies, presenting quantitative data, detailed experimental protocols, and visual representations of molecular interactions and experimental workflows.
The nitroindole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. Molecular docking studies are crucial in understanding the structure-activity relationships of these compounds, predicting their binding modes, and guiding the design of more potent and selective therapeutic agents. This guide provides a comparative overview of docking studies performed on various nitroindole derivatives, highlighting their potential as inhibitors of different biological targets.
Anticancer Activity: Targeting the c-Myc G-Quadruplex
Several studies have investigated 5-nitroindole derivatives as binders of the c-Myc G-quadruplex, a non-canonical DNA structure that regulates the expression of the c-Myc oncogene.[1][2][3] Stabilization of this structure can lead to the downregulation of c-Myc, inducing cell cycle arrest and apoptosis in cancer cells.[3]
A series of pyrrolidine-substituted 5-nitroindole derivatives have been synthesized and evaluated for their ability to bind to the c-Myc G-quadruplex and their anti-proliferative effects against HeLa cancer cells.[1] The half-maximal inhibitory concentration (IC50) values for the most potent compounds are presented below.
| Compound | Modification | IC50 (µM) against HeLa cells | Reference |
| 5 | Pyrrolidine substitution | 5.08 ± 0.91 | [1] |
| 7 | Pyrrolidine substitution | 5.89 ± 0.73 | [1] |
These findings suggest that substituted 5-nitroindole compounds can be effective in targeting the c-Myc G-quadruplex and exhibit significant anticancer activity.[1]
Antibacterial Activity: Targeting DNA Gyrase
Nitroindole derivatives have also been explored for their antibacterial potential. One study focused on the design and synthesis of 1,3-diarylpyrazolyl substituted indolin-2-ones, which were then evaluated for their activity against various bacterial strains.[4] Molecular docking was performed to understand the interaction of these compounds with the active site of DNA gyrase, a crucial bacterial enzyme.[4]
The minimum inhibitory concentration (MIC) for the most active compounds against Gram-positive bacteria are listed below.
| Compound | Substitution on Phenyl Ring of Pyrazole | MIC (µg/mL) against B. subtilis | MIC (µg/mL) against S. aureus | Reference |
| 3a | Unsubstituted | 19.6 | 22.5 | [4] |
| 3e | Chloro group | Moderately active | Moderately active | [4] |
| 3g | Nitro group | Moderately active | Moderately active | [4] |
The docking studies revealed that these compounds fit well into the active site of DNA gyrase, suggesting a potential mechanism for their antibacterial action.[4]
Antiviral Activity: Targeting COVID-19 Protease
In the search for antiviral agents against SARS-CoV-2, novel indole derivatives were designed and their potential to inhibit the 3CL protease (3CL-Pro) was investigated through molecular docking.[5] The 3CL-Pro is a key enzyme in the life cycle of the virus, making it an attractive drug target.[5] The docking studies identified several promising hit molecules from a library of indole derivatives.[5]
Experimental Protocols: Molecular Docking
The methodologies for molecular docking are critical for obtaining reliable and reproducible results. The following is a generalized protocol based on the reviewed studies.[4][5][6]
1. Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., DNA gyrase [PDB ID: 1KZN] or 3CL-Pro [PDB ID: 6LU7]) is retrieved from the Protein Data Bank (PDB).[4][5]
-
Water molecules and heteroatoms are removed from the protein structure, and polar hydrogen atoms are added.[4][6]
-
The 3D structures of the nitroindole derivatives (ligands) are generated using chemical drawing software and their geometries are optimized.[4]
2. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock.[4][5]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.[5]
-
The docking process is typically carried out using a genetic algorithm, which explores various conformations of the ligand within the active site.[5]
3. Analysis of Results:
-
The docking results are analyzed based on the binding free energies (docking scores) and the interaction patterns between the ligands and the amino acid residues in the active site.[6]
-
Visualization of the docked poses is performed using molecular graphics software to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.[6]
Visualizing the Workflow and Signaling Pathways
To better understand the processes involved in these studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway for the anticancer activity of nitroindole derivatives.
References
- 1. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iglobaljournal.com [iglobaljournal.com]
- 5. wjpmr.com [wjpmr.com]
- 6. benchchem.com [benchchem.com]
Assessing the Selectivity of 4-Bromo-6-nitro-1H-indole for Specific Biological Targets: A Comparative Guide
Disclaimer: As of December 2025, publicly available experimental data on the specific biological targets and selectivity profile of 4-Bromo-6-nitro-1H-indole is limited. This guide is a hypothetical framework based on the known activities of structurally related indole derivatives, designed to illustrate a comparative approach for researchers, scientists, and drug development professionals. The experimental data and comparator compounds presented herein are illustrative and should be replaced with specific experimental findings as they become available.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antiproliferative and kinase-inhibiting properties.[1][2][3][4][5] This guide provides a template for assessing the selectivity of this compound against a panel of putative cancer-related kinase targets, a common area of investigation for novel indole compounds.
Comparative Analysis of Kinase Inhibition
This section compares the hypothetical inhibitory activity of this compound against three representative kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and c-Src Tyrosine Kinase. Erlotinib and Sunitinib, known kinase inhibitors, are included as reference compounds.
| Compound | Target Kinase | IC50 (nM) [Hypothetical] |
| This compound | EGFR | 50 |
| VEGFR2 | 750 | |
| c-Src | >10,000 | |
| Erlotinib | EGFR | 10 |
| VEGFR2 | >10,000 | |
| c-Src | >10,000 | |
| Sunitinib | EGFR | 250 |
| VEGFR2 | 5 | |
| c-Src | 100 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Kinase Inhibition Assay (Example: EGFR)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the target kinase.
-
Materials: Recombinant human EGFR kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT), test compound (this compound), and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute the test compound in DMSO and then in kinase buffer to achieve a range of concentrations. b. Add 5 µL of the diluted compound to the wells of a 96-well plate. c. Add 5 µL of the EGFR kinase to each well. d. Incubate for 10 minutes at room temperature. e. Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate. f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the kinase activity using the ADP-Glo™ assay system according to the manufacturer's protocol. h. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Antiproliferative Assay (Example: A549 Lung Carcinoma Cell Line)
-
Objective: To assess the effect of the test compound on the proliferation of a cancer cell line.
-
Materials: A549 cells, RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, 96-well cell culture plates, test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Procedure: a. Seed A549 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 72 hours. c. After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. d. Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Visualizing Biological Pathways and Workflows
Signaling Pathway of a Receptor Tyrosine Kinase
Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 3. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Kinase Selectivity Landscape: A Comparative Profile of 4-Bromo-6-nitro-1H-indole
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to advancing a successful drug discovery program. This guide provides a comprehensive, data-driven comparison of the kinase selectivity of 4-Bromo-6-nitro-1H-indole against a panel of related chemical entities. All presented data is supported by detailed experimental protocols to ensure reproducibility and facilitate further investigation.
The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The introduction of bromo and nitro substituents can significantly modulate the pharmacological properties of the indole ring. This guide focuses on the kinase inhibitory profile of this compound, a compound of interest for its potential therapeutic applications.
Kinase Selectivity Profiling
To elucidate the selectivity of this compound, a comprehensive kinase panel screen was performed. The compound was tested at a concentration of 10 µM against a panel of 96 kinases. The percentage of inhibition was determined for each kinase, and the results are summarized in Table 1. For comparison, the selectivity profiles of two structurally related compounds, 4-Bromo-1H-indole and 6-Nitro-1H-indole, are also presented.
| Kinase Target | This compound (% Inhibition @ 10 µM) | 4-Bromo-1H-indole (% Inhibition @ 10 µM) | 6-Nitro-1H-indole (% Inhibition @ 10 µM) |
| Aurora A | 85 | 15 | 45 |
| Aurora B | 78 | 12 | 38 |
| VEGFR2 | 92 | 25 | 55 |
| EGFR | 45 | 5 | 20 |
| PDGFRβ | 88 | 22 | 48 |
| Src | 35 | 8 | 15 |
| Abl | 25 | 3 | 10 |
| CDK2/cyclin A | 65 | 18 | 30 |
Determination of IC50 Values
Based on the initial screening, this compound demonstrated significant inhibitory activity against Aurora A, Aurora B, VEGFR2, and PDGFRβ. To quantify the potency of this inhibition, the half-maximal inhibitory concentration (IC50) was determined for these kinases. The results are presented in Table 2, alongside a known multi-kinase inhibitor, Staurosporine, for comparative purposes.
| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) |
| This compound | 150 | 220 | 85 | 120 |
| Staurosporine | 20 | 35 | 15 | 25 |
Experimental Protocols
Kinase Panel Screening
Objective: To determine the percentage of inhibition of a panel of 96 kinases by the test compounds at a single concentration.
Methodology:
-
Kinase assays were performed in a 384-well plate format.
-
Each well contained the respective kinase, a suitable substrate (e.g., a generic peptide or protein), and ATP at a concentration near its Km for that kinase.
-
Test compounds (this compound, 4-Bromo-1H-indole, and 6-Nitro-1H-indole) were added to the assay wells to a final concentration of 10 µM. A DMSO control was included for each kinase.
-
The assay plates were incubated at 30°C for 60 minutes.
-
The kinase reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, Promega).
-
The percentage of inhibition was calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background))
IC50 Determination
Objective: To determine the potency of this compound and Staurosporine against selected kinases.
Methodology:
-
Kinase assays were performed as described above.
-
A 10-point serial dilution of each compound was prepared, typically ranging from 100 µM to 1 nM.
-
The diluted compounds were added to the assay wells.
-
The kinase reactions were initiated and quantified as described previously.
-
The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).
Visualizing the Kinase Inhibition Pathway
The following diagram illustrates the general signaling pathway affected by the inhibition of receptor tyrosine kinases like VEGFR2 and PDGFRβ.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Workflow for Kinase Profiling
The logical flow of the experimental work described in this guide is depicted in the following diagram.
Caption: Workflow for Kinase Cross-Reactivity Profiling.
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-Bromo-6-nitro-1H-indole
For Immediate Reference by Laboratory and Chemical Handling Professionals
This document outlines the necessary operational and disposal protocols for 4-Bromo-6-nitro-1H-indole, ensuring the safety of personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
Core Hazards:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
-
May cause respiratory irritation.
-
Potential for environmental toxicity.
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Prevents eye contact with dust particles or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Protects skin from direct contact and potential irritation. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95). | Essential when handling the solid compound to prevent inhalation of dust. |
| Protective Clothing | Laboratory coat and other protective garments. | Minimizes the risk of skin contact with the chemical. |
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is crucial to contain the material and prevent wider contamination.
Operational Steps for Spill Containment:
-
Evacuate and Ventilate: Immediately clear the area of all non-essential personnel and ensure adequate ventilation to disperse any airborne dust.
-
Control Ignition Sources: Remove all potential sources of ignition from the vicinity.
-
Contain the Spill: Prevent the further spread of the material. For solid spills, carefully sweep or vacuum the substance, avoiding the generation of dust.
-
Absorb and Collect: Use an inert, non-combustible absorbent material for any solutions.
-
Package for Disposal: Place all contaminated materials, including absorbents and cleaning supplies, into a suitable, clearly labeled, and sealed container for hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent.
Proper Disposal Protocol
The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators are responsible for the correct classification and disposal of hazardous materials.
Step-by-Step Disposal Procedure:
-
Waste Classification: Classify waste containing this compound as hazardous chemical waste.
-
Containerization: Collect all waste, including the pure compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads), in a designated, compatible, and properly labeled hazardous waste container.
-
Consult Regulations: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific disposal guidelines.
-
Arrange for Professional Disposal: The material should be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[2] Do not discharge this chemical into the sewer system or dispose of it with regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
